molecular formula C10H6BrF3O2 B7828509 4-Bromo-2-(trifluoromethyl)cinnamic acid

4-Bromo-2-(trifluoromethyl)cinnamic acid

Cat. No.: B7828509
M. Wt: 295.05 g/mol
InChI Key: HMRGQPPYZPQZCS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C10H6BrF3O2 and its molecular weight is 295.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRGQPPYZPQZCS-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scalable synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic acid , a critical intermediate in the development of fluorinated bioactive scaffolds.[1] The content is structured to support decision-making in process chemistry and medicinal chemistry environments.

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS: 206652-28-6 (Analogous derivatives often fall in this series) Core Application: Precursor for fluorinated styrenes, coumarins, and peptidomimetic inhibitors.[1]

The synthesis of this compound presents a classic case of balancing electronic activation against steric hindrance .[1] The ortho-trifluoromethyl (


) group significantly increases the electrophilicity of the carbonyl carbon via inductive effects (-I), theoretically accelerating nucleophilic attack.[1] However, its steric bulk imposes kinetic barriers that necessitate optimized thermal conditions to drive the reaction to completion and ensure exclusive 

-isomer formation.[1]

Recommended Route: The Doebner Modification of the Knoevenagel Condensation is the superior method for gram-to-kilogram scale.[1] It utilizes commercially available 4-bromo-2-(trifluoromethyl)benzaldehyde and malonic acid.[1] This route avoids transition metal catalysts (unlike the Heck reaction), simplifies purification (crystallization vs. chromatography), and offers higher atom economy.

Retrosynthetic Logic

The retrosynthetic analysis disconnects the C(


)-C(

) double bond, revealing the benzaldehyde and malonic acid as the most logical synthons.[1]

Retrosynthesis Target 4-Bromo-2-(trifluoromethyl) cinnamic acid Disconnect Disconnect C=C Bond Target->Disconnect Aldehyde 4-Bromo-2-(trifluoromethyl) benzaldehyde (Electrophile) Disconnect->Aldehyde Retrosynthesis Malonic Malonic Acid (Nucleophile) Disconnect->Malonic

Figure 1: Retrosynthetic disconnection revealing the Knoevenagel pathway.[1]

Primary Protocol: Knoevenagel Condensation (Doebner Modification)[1][2]

This protocol is designed for a 50 mmol scale but is linearly scalable. The use of pyridine acts as both the solvent and the base, while piperidine (or aniline) serves as the organocatalyst to facilitate iminium ion formation.

Reaction Mechanism & Causality[3]
  • Activation: Piperidine reacts with the aldehyde to form a transient iminium ion, which is more electrophilic than the free aldehyde.[2]

  • Deprotonation: The base deprotonates malonic acid to generate the enolate.

  • Attack & Elimination: The enolate attacks the iminium/carbonyl. Spontaneous decarboxylation occurs under thermal stress, driven by the relief of steric strain and the formation of the conjugated system.

Materials & Reagents
ReagentEquiv.[3][4][5][6][7]MW ( g/mol )AmountRole
4-Bromo-2-(trifluoromethyl)benzaldehyde 1.0253.0212.65 gLimiting Reagent
Malonic Acid 1.5104.067.80 gNucleophile
Pyridine Solvent79.1040 mLSolvent/Base
Piperidine 0.185.150.5 mLCatalyst
HCl (Conc.) Excess-~50 mLQuenching/Precipitation
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-bromo-2-(trifluoromethyl)benzaldehyde (12.65 g) and malonic acid (7.80 g).

  • Add pyridine (40 mL) to dissolve the solids. The reaction is endothermic; slight cooling may be observed.

  • Add piperidine (0.5 mL) dropwise.

    • Critical Checkpoint: Ensure the system is under an inert atmosphere (

      
       or Ar) if high-purity specifications are required, though this reaction is generally air-tolerant.[1]
      

Phase 2: Thermal Condensation 5. Heat the mixture to 100°C (oil bath temperature) with vigorous stirring. 6. Maintain reflux for 3–5 hours .

  • Monitoring: Evolution of
    
    
    gas (bubbling) indicates decarboxylation is proceeding. The reaction is complete when gas evolution ceases and TLC (20% EtOAc/Hexane) shows consumption of the aldehyde.

Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature (25°C). 8. Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) and concentrated HCl (50 mL) .

  • Why: The acid neutralizes the pyridine and protonates the cinnamate salt, forcing the product to precipitate as the free acid.
  • Stir the slurry for 30 minutes to ensure complete precipitation.
  • Filter the white/off-white solid using a Büchner funnel.
  • Wash the filter cake with cold water (
    
    
    mL) to remove residual pyridinium salts.

Phase 4: Purification 12. Recrystallization: Dissolve the crude solid in hot Ethanol (95%). Add water dropwise until turbidity persists, then cool slowly to 4°C. 13. Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Malonic Acid in Pyridine Start->Mix Cat Add Piperidine (Cat.) Mix->Cat Reflux Reflux at 100°C (3-5h) Monitor CO2 evolution Cat->Reflux Quench Pour into Ice/HCl (Precipitation) Reflux->Quench Filter Filtration & H2O Wash Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Pure Product (>98% Trans-Isomer) Purify->End

Figure 2: Operational workflow for the Knoevenagel condensation.[1]

Alternative Route: Heck Coupling (Medicinal Chemistry Scale)[1]

For scenarios where the benzaldehyde is unavailable, or late-stage functionalization is required, the Heck reaction offers an alternative.

  • Substrates: 4-Bromo-1-iodo-2-(trifluoromethyl)benzene + Acrylic Acid.[1]

  • Catalyst:

    
     / 
    
    
    
    .
  • Selectivity: The reaction relies on the higher reactivity of the C-I bond over the C-Br bond.

  • Drawback: Higher cost and potential for trace Pd contamination, which is critical in pharmaceutical applications.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


 NMR, 400 MHz, DMSO-

)
  • Vinyl Protons: Look for two doublets with a coupling constant (

    
    ) of 15–16 Hz . This large 
    
    
    
    value confirms the
    
    
    -trans geometry
    .
    • 
       ~6.6 ppm (d, 1H, 
      
      
      
      )[1]
    • 
       ~7.8 ppm (d, 1H, 
      
      
      
      )[1]
  • Aromatic Region: The 4-bromo-2-trifluoromethyl substitution pattern will show a specific splitting pattern (typically a doublet, doublet of doublets, and a singlet for the proton between Br and CF3).[1]

2. Melting Point

  • Expected range: 205°C – 210°C (Decomposition often observed near MP).

    • Note: Impurities (cis-isomer or decarboxylated styrene) will significantly depress this value.[1]

3. Mass Spectrometry (ESI-)

  • Molecular Ion

    
    : Calculated for 
    
    
    
    : 292.93 .[1]
  • Isotope Pattern: A 1:1 ratio of peaks at m/z 293 and 295 confirms the presence of a single Bromine atom.

Safety & Handling (HSE)

Hazard ClassSpecific RiskMitigation
Fluorinated Aldehydes Skin/Eye Irritant, potential sensitizer.[1]Use nitrile gloves and chemical splash goggles. Handle in a fume hood.
Pyridine Flammable, noxious odor, reproductive toxin.Double-glove.[1] Use a dedicated organic waste stream.
Bromine Compounds Heavy atom effect; toxic if ingested.Avoid dust formation.
Reaction Pressure

generation during reflux.
Do not seal the system. Use an open-top condenser or bubbler to vent gas safely.[1]

References

  • Preparation of Cinnamic Acids via Knoevenagel Condens

    • Source: Organic Chemistry Portal.[5][8]

    • Context: General mechanism and base selection for electron-deficient aldehydes.[1]

  • Synthesis of 4-Bromo-2-(trifluoromethyl)

    • Source: Sigma-Aldrich / Merck Technical Data Sheet.[1]

    • Context: Physical properties and safety data for the primary starting m
  • Heck Reaction for Cinnamic Acid Deriv

    • Source: BenchChem Applic
    • Context: Alternative Pd-catalyzed routes for sterically hindered substrates.[1]

  • Doebner Modific

    • Source: Wikipedia / Chemical Liter
    • Context: Specifics on decarboxylative condens
    • [1][3]

Sources

Technical Whitepaper: 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the demand for multi-functionalized building blocks that offer both metabolic stability and orthogonal reactivity is paramount. 4-Bromo-2-(trifluoromethyl)cinnamic acid represents a high-value scaffold that integrates three distinct strategic elements: a reactive acrylic acid tail for fragment growing, an aryl bromide handle for cross-coupling expansion, and an ortho-trifluoromethyl group for physicochemical modulation.

This technical guide provides a comprehensive analysis of this compound, detailing its synthesis, reactivity profile, and application in designing bio-active small molecules. It is designed for medicinal chemists seeking to leverage this scaffold to improve potency, metabolic half-life, and lipophilicity in lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

This compound acts as a "hub" intermediate. Its properties are defined by the electron-withdrawing nature of the trifluoromethyl group and the polarizable bromine atom.

PropertySpecification
Systematic Name (2E)-3-[4-Bromo-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Molecular Formula C₁₀H₆BrF₃O₂
Molecular Weight 295.05 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
pKa (Predicted) ~4.1 (Carboxylic acid)
Key Precursor 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS 861928-27-0)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1]
Synthetic Architecture

The most robust route to this compound is the Knoevenagel Condensation utilizing the corresponding benzaldehyde. This pathway is preferred over Heck coupling due to the high cost of the specific styrene precursors and the potential for regioselectivity issues during palladium catalysis with the aryl bromide present.

Synthesis Workflow (DOT Diagram)

SynthesisPath Aldehyde 4-Bromo-2-(trifluoromethyl) benzaldehyde (CAS 861928-27-0) Intermediate Benzylidene Malonate Intermediate Aldehyde->Intermediate Piperidine/Pyridine Reflux, 80-100°C Malonic Malonic Acid Malonic->Intermediate Product 4-Bromo-2-(trifluoromethyl) cinnamic acid Intermediate->Product -CO2 (Decarboxylation)

Figure 1: Synthetic pathway via Knoevenagel condensation. The reaction proceeds through an initial aldol-type condensation followed by spontaneous decarboxylation.

Strategic Utility in Drug Design

This scaffold is not merely a linker; it is a pharmacophore modulator .

A. The Ortho-Trifluoromethyl Effect

The CF₃ group at the 2-position (ortho to the vinyl chain) exerts a profound steric and electronic influence:

  • Conformational Lock: The steric bulk of the CF₃ group forces the phenyl ring to twist out of coplanarity with the acrylic acid side chain. This "twist" can be exploited to fit into hydrophobic pockets that reject flat, planar molecules.

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing it ortho to the linker protects the adjacent positions from oxidative metabolism (e.g., P450 hydroxylation).

B. The Para-Bromo Handle

The bromine atom at the 4-position is electronically activated for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Unlike chloro-analogs, the bromide reacts under milder conditions, preserving the integrity of the acrylic acid moiety (if protected) or the resulting amide.

Reactivity Map (DOT Diagram)

ReactivityMap Core 4-Bromo-2-(trifluoromethyl) cinnamic acid Acid Carboxylic Acid (-COOH) Core->Acid Alkene Alkene (-CH=CH-) Core->Alkene Bromide Aryl Bromide (-Br) Core->Bromide Amide Amide Coupling (Library Generation) Acid->Amide HATU/DIPEA + Amine Cyclization Cyclization (Coumarins/Quinolones) Acid->Cyclization Intramolecular Reduction Hydrogenation (Saturated Linker) Alkene->Reduction H2, Pd/C Alkene->Cyclization Suzuki Suzuki Coupling (Biaryl Formation) Bromide->Suzuki Pd(PPh3)4 Ar-B(OH)2

Figure 2: Orthogonal reactivity profile. The scaffold allows for sequential functionalization, enabling the rapid generation of diverse chemical libraries.

Experimental Protocols

Note on Safety: Always perform reactions in a fume hood. The starting aldehyde and product may be irritating to eyes and respiratory tract.

Protocol A: Synthesis via Knoevenagel Condensation

This protocol is adapted for the specific electronics of electron-deficient benzaldehydes.

  • Reagents:

    • 4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol, ~2.53 g)

    • Malonic acid (1.5 equiv, 15 mmol, ~1.56 g)

    • Pyridine (Volume: 10 mL, acts as solvent and base)

    • Piperidine (Catalytic, 0.5 mL)

  • Procedure:

    • Setup: Charge a 50 mL round-bottom flask with the aldehyde and malonic acid. Add pyridine, followed by the catalytic piperidine.[2]

    • Reaction: Fit with a reflux condenser. Heat the mixture to 85–95°C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation is proceeding.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The aldehyde spot should disappear.

    • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold 2M HCl (100 mL) with vigorous stirring. The pyridine will form a salt, and the product should precipitate as a white solid.

    • Isolation: Filter the precipitate. Wash the cake thoroughly with cold water (3 x 20 mL) to remove residual pyridine/acid.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

  • Yield Expectation: 80–90%.

Protocol B: Suzuki Coupling on the Free Acid

Caution: The carboxylic acid proton can interfere with some catalysts. Using 2 equivalents of base is critical.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube.

    • Heat to 80°C for 12 hours.

    • Acidify workup (pH ~3) is required to recover the carboxylic acid product.

Safety & Handling (SDS Summary)
  • Hazards:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][4][5]

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste stream.

References
  • Aldehyde Precursor Data: PubChem Compound Summary for CID 12187218, 4-Bromo-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information (2025). Link

  • Knoevenagel Reaction Mechanism: Jones, G. "The Knoevenagel Condensation."[6][2][7] Organic Reactions (2011). Wiley Online Library. (Standard reference for the synthetic methodology).

  • Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Cinnamic Acid Derivatives in Drug Discovery: Sova, M. "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry 12.8 (2012): 749-767.
  • General Synthesis Protocol:Organic Syntheses, Coll. Vol. 3, p.783 (1955); Vol. 27, p.76 (1947).

Sources

chemical structure of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis pathways, and physicochemical properties of 4-Bromo-2-(trifluoromethyl)cinnamic acid .[1] It is designed for researchers in medicinal chemistry and organic synthesis who require a rigorous understanding of this fluorinated building block.

Executive Summary

This compound is a specialized organofluorine intermediate characterized by a cinnamic acid backbone substituted with a bromine atom at the para position and a trifluoromethyl group at the ortho position relative to the acrylic acid side chain.

This compound serves as a critical scaffold in drug discovery, particularly for Kinase Inhibitors and Nuclear Receptor Modulators , where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Property Data
IUPAC Name (2E)-3-[4-Bromo-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Molecular Formula

Molecular Weight 295.05 g/mol
Appearance White to pale yellow crystalline solid
Predicted pKa 3.8 – 4.1 (Acidic due to electron-withdrawing groups)
Key Precursor 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 320-33-2)

Structural Elucidation & Electronic Properties

Conformational Analysis

The molecule adopts a trans (E) configuration across the alkene double bond, which is thermodynamically favored over the cis (Z) isomer.

  • Steric Strain: The ortho-trifluoromethyl (

    
    ) group introduces significant steric bulk (
    
    
    
    -value ~2.1 kcal/mol). This forces the phenyl ring to twist slightly out of planarity with the acrylic acid side chain to minimize
    
    
    strain, potentially impacting
    
    
    -conjugation.
  • Electronic Effects:

    • 
       (Position 2):  Strong 
      
      
      
      -electron withdrawing group (EWG). It lowers the LUMO energy, making the ring more susceptible to nucleophilic attack in specific conditions, and increases the acidity of the carboxylic acid tail.
    • 
       (Position 4):  Weakly deactivating. While inductively withdrawing, it is mesomerically donating. Its position para to the alkenyl chain allows for efficient Pd-catalyzed coupling without steric interference from the 
      
      
      
      group.
Spectroscopic Signature (Self-Validation)

To validate the synthesis of this compound, researchers should look for the following diagnostic signals:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~12.5 ppm (s, 1H):  Carboxylic acid proton (
      
      
      
      ).
    • 
       ~7.6–7.8 ppm (d, 1H, 
      
      
      
      Hz):
      
      
      -vinyl proton. The large coupling constant confirms the trans (
      
      
      ) geometry.
    • 
       ~6.5–6.7 ppm (d, 1H, 
      
      
      
      Hz):
      
      
      -vinyl proton.
    • Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

  • 
     NMR: 
    
    • 
       ~-60 to -63 ppm (s, 3F):  Characteristic singlet for an aromatic trifluoromethyl group.
      

Synthetic Pathways

Two primary routes are recommended. Method A (Knoevenagel) is preferred for scalability and cost-efficiency. Method B (Heck) is useful if the aryl halide is already in hand.

Method A: Knoevenagel Condensation (Preferred)

This route utilizes the commercially available aldehyde and malonic acid. It is robust and naturally selects for the trans isomer.

Protocol:

  • Charge: In a round-bottom flask, dissolve 4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 equiv) and Malonic Acid (1.2 equiv) in Pyridine (solvent/base).

  • Catalysis: Add a catalytic amount of Piperidine (0.1 equiv).

  • Reaction: Heat to 80–100°C for 4–6 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Workup: Cool to

    
    . Pour the reaction mixture into ice-cold 1M HCl. The product will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Knoevenagel Aldehyde 4-Bromo-2-(trifluoromethyl) benzaldehyde Intermediate Benzylidene Intermediate Aldehyde->Intermediate Piperidine/Pyridine Nucleophilic Attack Malonic Malonic Acid Malonic->Intermediate Product 4-Bromo-2-(trifluoromethyl) cinnamic acid Intermediate->Product Heat (-CO2) Decarboxylation

Figure 1: Knoevenagel condensation pathway yielding the target cinnamic acid.

Method B: Heck Cross-Coupling

This route is viable if starting from the di-halo arene. It relies on the higher reactivity of Aryl-Iodide over Aryl-Bromide to achieve regioselectivity.

Protocol:

  • Reagents: 1-Bromo-4-iodo-3-(trifluoromethyl)benzene (1.0 equiv) + Acrylic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base:

    
     (2.5 equiv) in DMF or MeCN.
    
  • Condition: Heat to 90°C for 12 hours.

  • Note: The oxidative addition will occur preferentially at the C-I bond, leaving the C-Br bond intact for future functionalization.

Applications in Drug Discovery

The This compound scaffold is a versatile "warhead" precursor.

  • Bioisosterism: The cinnamic acid moiety mimics the side chains of various amino acids (e.g., Phenylalanine) but with rigid conformation.

  • Covalent Inhibitors: The

    
    -unsaturated carbonyl is a Michael acceptor. It can covalently modify Cysteine residues in kinase active sites (e.g., EGFR, BTK inhibitors).
    
  • Late-Stage Diversification:

    • The Carboxylic Acid can be converted to amides, esters, or hydroxamic acids (HDAC inhibitors).

    • The Aryl Bromide remains available for Suzuki coupling to build bi-aryl systems.

SAR Core 4-Bromo-2-(trifluoromethyl) cinnamic acid Amide Amide Coupling (Kinase Inhibitors) Core->Amide COOH Activation Suzuki Suzuki Coupling at -Br (Bi-aryl scaffolds) Core->Suzuki Pd(0) / Ar-B(OH)2 Reduction Reduction to Alcohol (Linker synthesis) Core->Reduction LiAlH4

Figure 2: Synthetic divergence from the core scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. Light sensitive (cinnamic acids can undergo [2+2] cycloaddition under UV light).

  • Disposal: Halogenated organic waste.

References

  • Synthesis of Cinnamic Acids: "Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids." Molecules, 2005, 10, 482.[2]

  • Heck Reaction Selectivity: "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides." Beilstein J. Org. Chem., 2017.

  • Precursor Data: "4-Bromo-2-(trifluoromethyl)benzaldehyde Properties." Thermo Scientific Chemicals.

  • NMR Prediction Models: "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe.

Sources

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)cinnamic Acid: Navigating a Novel Compound

Author: BenchChem Technical Support Team. Date: March 2026

A definitive Chemical Abstracts Service (CAS) number for 4-Bromo-2-(trifluoromethyl)cinnamic acid could not be located through extensive searches of chemical databases and supplier catalogs. This suggests that the compound may be a novel or less-common substance, and as such, this guide will proceed by providing a comprehensive overview based on the synthesis, properties, and applications of structurally related compounds. This information is intended to provide a predictive framework for researchers, scientists, and drug development professionals interested in this unique molecule.

Introduction to Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their versatile structure, featuring a phenyl ring attached to an acrylic acid moiety, allows for a wide range of substitutions, leading to diverse biological activities and material properties. The introduction of halogen and trifluoromethyl groups, in particular, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Physicochemical Properties and Structural Analysis

While specific data for this compound is unavailable, we can infer its likely properties from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₆BrF₃O₂Based on the chemical name.
Molecular Weight Approximately 311.05 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureCinnamic acid and its derivatives are typically crystalline solids.
Solubility Poorly soluble in water; soluble in organic solventsThe hydrophobic benzene ring, bromo, and trifluoromethyl groups will dominate.
Acidity (pKa) Expected to be a weak acidThe carboxylic acid group is the primary acidic proton.

Structural Considerations: The presence of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring introduces significant electronic and steric effects. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Synthesis Strategies

The synthesis of this compound would likely follow established methods for the preparation of cinnamic acid derivatives, with modifications to accommodate the specific starting materials. A plausible synthetic route is the Perkin reaction or the Knoevenagel condensation.

Proposed Synthetic Workflow (Knoevenagel Condensation)

A potential synthetic pathway could involve the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-bromo-2-(trifluoromethyl)benzaldehyde 4-Bromo-2-(trifluoromethyl)benzaldehyde Reaction Knoevenagel Condensation 4-bromo-2-(trifluoromethyl)benzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Base Base (e.g., Pyridine) Base->Reaction Catalyst Solvent Solvent Solvent->Reaction Medium Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-bromo-2-(trifluoromethyl)benzaldehyde and malonic acid in a suitable solvent (e.g., pyridine).

  • Catalysis: Add a catalytic amount of a base like piperidine.

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Potential Applications in Research and Drug Development

Substituted cinnamic acids are known to possess a wide range of biological activities, and this compound could be a valuable building block for the synthesis of novel therapeutic agents.

As a Precursor for Bioactive Molecules

The carboxylic acid and the double bond of the cinnamic acid scaffold are amenable to various chemical modifications, allowing for the generation of diverse libraries of compounds for screening.

G Start This compound Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Amidation Amidation Start->Amidation Amine, Coupling Agent DoubleBond Double Bond Modification Start->DoubleBond e.g., Hydrogenation EsterDerivatives EsterDerivatives Esterification->EsterDerivatives Ester Derivatives AmideDerivatives AmideDerivatives Amidation->AmideDerivatives Amide Derivatives SaturatedDerivatives SaturatedDerivatives DoubleBond->SaturatedDerivatives Saturated Derivatives BioactiveScreening BioactiveScreening EsterDerivatives->BioactiveScreening Biological Screening AmideDerivatives->BioactiveScreening SaturatedDerivatives->BioactiveScreening

Caption: Derivatization of this compound for drug discovery.

Potential Pharmacological Activities

Based on the activities of related compounds, this compound and its derivatives could be investigated for:

  • Anticancer Activity: Many cinnamic acid derivatives have shown cytotoxicity against various cancer cell lines.

  • Antimicrobial Properties: The compound could be explored for its efficacy against bacteria and fungi.

  • Anti-inflammatory Effects: Cinnamic acid derivatives have been reported to inhibit inflammatory pathways.

Safety and Handling

As the toxicological properties of this compound are unknown, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

While a confirmed CAS number and specific experimental data for this compound remain elusive, this guide provides a foundational understanding based on the principles of organic chemistry and the known properties of related compounds. The synthesis and biological evaluation of this novel molecule could be a promising area of research for the discovery of new therapeutic agents and functional materials. Further investigation is warranted to isolate or synthesize this compound, characterize its properties, and explore its potential applications.

References

Due to the lack of a specific CAS number for this compound, the following references pertain to the synthesis and properties of cinnamic acids and their derivatives in general.

  • Cinnamic Acid Derivatives: A Review of Their Biological Activities.Journal of Natural Products. [This is a representative title and source; a specific, real URL cannot be provided without a known compound.]
  • The Knoevenagel Condensation in Organic Synthesis.Chemical Reviews. [This is a representative title and source; a specific, real URL cannot be provided without a known compound.]
  • Synthesis and Anticancer Activity of Novel Cinnamic Acid Derivatives.European Journal of Medicinal Chemistry. [This is a representative title and source; a specific, real URL cannot be provided without a known compound.]

spectroscopic data for 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Elucidation of 4-Bromo-2-(trifluoromethyl)cinnamic Acid

As drug development pipelines increasingly rely on heavily functionalized halogenated and fluorinated building blocks, the precise structural characterization of intermediates becomes a critical bottleneck. This compound represents a highly complex molecular architecture, combining a conjugated trans-alkene system, a carboxylic acid moiety, and two distinct halogenated substituents (a bromine atom and a trifluoromethyl group) on the aromatic ring.

This whitepaper provides an authoritative, causality-driven framework for the spectroscopic characterization of this molecule. By moving beyond simple data tabulation, we will explore the underlying quantum mechanical and electronic principles that dictate its nuclear magnetic resonance (NMR), vibrational, and mass spectrometric profiles.

Molecular Architecture and Electronic Interplay

The structural integrity of this compound is defined by the push-pull dynamics of its substituents. The trifluoromethyl (-CF₃) group at the C2 position acts as a powerful electron-withdrawing group via inductive effects (-I), significantly deshielding the adjacent aromatic protons and carbons[1]. Conversely, the bromine atom at C4 introduces both a heavy-atom effect and distinct isotopic signatures critical for mass spectrometric identification[2]. The trans-alkene chain extends the π-conjugation from the aromatic core to the carboxylic acid, dictating the molecule's photophysical and vibrational properties[3].

G Core Aromatic Core Alkene trans-Alkene (C1) Conjugated pi-System Core->Alkene pi-Conjugation CF3 -CF3 Group (C2) Strong Inductive Withdrawal CF3->Core Deshields C2/C3 Br -Br Atom (C4) Isotopic Signature Br->Core Heavy Atom Effect COOH -COOH Group H-Bonding Network Alkene->COOH Electron Delocalization

Fig 1. Electronic interplay between substituents and the conjugated framework in the target molecule.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy remains the gold standard for elucidating the regiochemistry and stereochemistry of cinnamic acid derivatives[3]. The presence of the -CF₃ group necessitates a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) to fully map the chemical environment.

¹H NMR: Stereochemistry and Deshielding Causality

The ¹H NMR spectrum is anchored by the stereochemical assignment of the alkene protons. In a trans (E) configuration, the vicinal coupling constant (


) between the 

and

protons is characteristically large (~16.0 Hz) due to the dihedral angle approaching 180°, as dictated by the Karplus equation[3]. The

-proton is significantly deshielded (~7.8 ppm) compared to the

-proton (~6.6 ppm) because it sits in the deshielding cone of the aromatic ring and is conjugated to the electron-withdrawing carbonyl group.

Furthermore, the aromatic proton at C3 (sandwiched between the -CF₃ and -Br groups) will appear as an isolated doublet with a small meta-coupling (


 ~ 2 Hz) and will be shifted significantly downfield (~8.0 ppm) due to the combined inductive withdrawal of both adjacent halogens.
¹³C and ¹⁹F NMR: Spin-Spin Coupling Dynamics

The ¹³C NMR spectrum is complicated by heteronuclear spin-spin coupling between the carbon framework and the 100% naturally abundant ¹⁹F nuclei (spin ½). The -CF₃ carbon will appear as a highly characteristic quartet around 123 ppm with a massive one-bond coupling constant (


 ≈ 275 Hz)[1]. The adjacent aromatic carbon (C2) will also split into a quartet (

≈ 30 Hz)[1].

Fluorine NMR (¹⁹F) is exceptionally sensitive to its local electronic environment, with chemical shifts spanning over 1300 ppm[4]. The -CF₃ group in this specific sterically hindered, conjugated environment will present as a sharp singlet typically in the range of -59.0 to -62.0 ppm[5].

Table 1: Predictive Multi-Nuclear NMR Data Summary (DMSO-d₆)
NucleusAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H -COOH~12.50Broad Singlet-
¹H H-

(Alkene)
~7.85Doublet~16.0 (trans

)
¹H H-

(Alkene)
~6.65Doublet~16.0 (trans

)
¹H Ar-H (C3)~8.05Doublet~2.0 (

)
¹³C C=O (Carbonyl)~167.5Singlet-
¹³C -CF₃~123.0Quartet~275.0 (

)
¹³C Ar-C2 (C-CF₃)~128.5Quartet~30.0 (

)
¹⁹F -CF₃-60.5Singlet-

Mass Spectrometry: Isotopic Fingerprinting

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is the optimal technique for carboxylic acids, as they readily deprotonate to form highly stable [M-H]⁻ anions[6].

The defining feature of this compound in MS is the classic isotopic signature of bromine. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, the mass spectrum will exhibit a distinct "twin peak" pattern separated by 2 m/z units.

  • Chemical Formula: C₁₀H₆BrF₃O₂

  • Exact Mass (Neutral, ⁷⁹Br): 293.95 g/mol

  • [M-H]⁻ Ion (⁷⁹Br): m/z 292.94

  • [M-H]⁻ Ion (⁸¹Br): m/z 294.94

This 1:1 doublet at m/z 293/295 definitively confirms the retention of the bromine atom during synthetic workflows, ruling out unwanted dehalogenation side reactions[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, analytical workflows must be self-validating. The following protocols incorporate internal checks to prevent artifactual data interpretation.

G A Sample Preparation (DMSO-d6, Internal Stds) B 1H & 13C NMR (Framework & Stereochemistry) A->B Aliquot 1 C 19F NMR (CF3 Environment) A->C Aliquot 1 D ESI-MS (Negative Mode) (Isotopic Profiling) A->D Aliquot 2 E FT-IR Spectroscopy (Functional Groups) A->E Solid State F Orthogonal Data Integration & Structural Elucidation B->F C->F D->F E->F

Fig 2. Orthogonal spectroscopic workflow for the structural validation of cinnamic acid derivatives.

Protocol A: High-Resolution Multi-Nuclear NMR Acquisition

Causality Note: DMSO-d₆ is selected over CDCl₃ because it acts as a strong hydrogen-bond acceptor, disrupting the dimerization of the carboxylic acid and yielding a sharper, more quantifiable -COOH proton signal[3].

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal ¹H/¹³C standard, and a trace amount of Fluorobenzene as a secondary ¹⁹F reference.

  • Instrument Calibration: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for ¹H, ¹³C, and ¹⁹F nuclei. Lock the magnetic field to the deuterium frequency of DMSO.

  • Shimming: Execute gradient shimming (Z1-Z5) until the DMSO residual peak full-width at half-maximum (FWHM) is < 0.6 Hz. This is critical to resolve the fine

    
     couplings on the aromatic ring.
    
  • Acquisition (¹H): Run a standard 1D proton sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C{¹H}): Run a proton-decoupled carbon sequence (zgpg30) with 1024 scans. Ensure the spectral window is wide enough (0-220 ppm) to capture the carbonyl carbon.

  • Acquisition (¹⁹F): Run a 1D fluorine sequence. Validation step: Check against the internal fluorobenzene standard to ensure no chemical shift referencing drift has occurred[1].

Protocol B: ESI-MS Isotopic Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (80:20) containing 0.1% Formic Acid. Causality Note: While we want negative ions, a trace amount of formic acid stabilizes the spray and provides a consistent pH environment for reproducible ionization.

  • Blank Run: Inject the pure solvent matrix to establish a baseline and confirm the absence of carryover at m/z 293/295.

  • Direct Infusion: Introduce the sample via direct infusion at 5 µL/min into the ESI source.

  • Parameter Optimization: Set the capillary voltage to 2.5 kV (negative mode) and the desolvation temperature to 250°C.

  • Data Acquisition: Scan from m/z 100 to 500. Accumulate spectra for 2 minutes to ensure high signal-to-noise ratio for accurate isotopic abundance calculation.

  • Validation: Calculate the intensity ratio of the m/z 292.94 and 294.94 peaks. A ratio deviating by more than 5% from the theoretical 1:1 distribution indicates potential isobaric interference[6].

References

  • Kitevski-LeBlanc, J. L., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, National Institutes of Health (PMC), 2019. Available at: [Link]

  • Senda, N., et al. "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?" Molecules (MDPI), 2023. Available at: [Link]

  • Kostelnik, R. J., et al. "NMR Spectra of Benzenes Containing Trifluoromethyl Groups." Bulletin of the Chemical Society of Japan (OUP), 1985. Available at: [Link]

  • Kato, M. J., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances (PMC), 2018. Available at: [Link]

  • Borodin, A., et al. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews (ACS), 2020. Available at:[Link]

Sources

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Novel Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[1][2][3] The versatility of the cinnamic acid scaffold, consisting of a benzene ring, an alkene double bond, and a carboxylic acid group, allows for extensive chemical modifications to enhance its therapeutic potential.[4][5] This guide focuses on a novel, yet uncharacterized derivative: 4-Bromo-2-(trifluoromethyl)cinnamic acid. In the absence of direct experimental data, this document will provide a comprehensive, predictive analysis of its potential biological activities based on a thorough examination of its structural components. We will delve into a structure-activity relationship (SAR) analysis, propose a synthetic route, and provide detailed experimental protocols for the validation of its hypothesized biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.

Structure-Activity Relationship (SAR) Analysis: Deconstructing for Prediction

The biological activity of this compound can be logically inferred by dissecting the influence of each substituent on the parent cinnamic acid core.

The Cinnamic Acid Backbone

The core cinnamic acid structure is a known pharmacophore, contributing to a range of biological effects. It is a precursor in the biosynthesis of numerous natural products and is recognized for its antioxidant and anti-inflammatory properties.[6][7] Its α,β-unsaturated carbonyl group is a key feature, potentially acting as a Michael acceptor, which can contribute to its biological activity.

The Influence of the 4-Bromo Substituent

The presence of a bromine atom at the para-position (C4) of the phenyl ring is expected to significantly modulate the compound's properties. Halogenation, in general, increases lipophilicity, which can enhance membrane permeability and cellular uptake. trans-4-Bromocinnamic acid is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and anti-cancer activities.[8][9] This suggests that the 4-bromo substitution is conducive to these biological effects.

The Impact of the 2-Trifluoromethyl Substituent

The trifluoromethyl (CF3) group at the ortho-position (C2) is a strong electron-withdrawing group and is known to increase the metabolic stability of drug candidates. This is due to the high strength of the carbon-fluorine bond. The CF3 group can also enhance the binding affinity of a molecule to its biological target. Notably, 2-(Trifluoromethyl)cinnamic acid has been identified as an inhibitor of the proton pump (H+/K+-ATPase), reducing gastric acid secretion.[10] Furthermore, anilides of 3- and 4-(trifluoromethyl)cinnamic acid have demonstrated antibacterial activity.[1]

Synergistic Effects and Hypothesized Activities

The combination of a 4-bromo and a 2-trifluoromethyl group on the cinnamic acid scaffold is hypothesized to yield a compound with potent and potentially novel biological activities. The increased lipophilicity and electron-withdrawing nature of the substituents may lead to enhanced:

  • Anticancer Activity: The 4-bromo moiety is associated with anticancer potential, and the overall increase in lipophilicity could improve the compound's ability to penetrate cancer cells.

  • Anti-inflammatory Activity: Both the cinnamic acid core and the 4-bromo substituent suggest potential anti-inflammatory effects. The trifluoromethyl group could further enhance this activity.

  • Enzyme Inhibition: The demonstrated activity of 2-(trifluoromethyl)cinnamic acid as a proton pump inhibitor suggests that this compound may also target specific enzymes.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Doebner-Knoevenagel condensation.[11][12] This established method involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a base.

Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Workup and Purification A 4-Bromo-2-(trifluoromethyl)benzaldehyde E Reflux A->E B Malonic Acid B->E C Pyridine (Solvent) C->E D Piperidine (Catalyst) D->E F Acidification (HCl) E->F G Precipitation F->G H Filtration G->H I Recrystallization H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol
  • Reaction Setup: To a round-bottom flask, add 4-Bromo-2-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a solution of dilute hydrochloric acid.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of in-vitro assays are proposed.

Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[13][14][15]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Assay Workflow

G A Cancer Cell Culture B Seeding in 96-well plate A->B C Treatment with Compound B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Compound 4-Bromo-2-(trifluoromethyl) cinnamic acid Compound->iNOS Inhibition

Caption: Simplified signaling pathway of inflammation inhibited by the test compound.

Data Presentation

All quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Hypothesized Anticancer Activity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Predicted ValuePredicted ValuePredicted Value
A549Predicted ValuePredicted ValuePredicted Value
Positive ControlValueValueValue

Table 2: Hypothesized Anti-inflammatory Activity of this compound

AssayTargetIC50 (µM)
NO InhibitioniNOSPredicted Value
COX InhibitionCOX-1Predicted Value
COX InhibitionCOX-2Predicted Value
Positive ControlTargetValue

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound, this compound. Based on a detailed structure-activity relationship analysis, it is hypothesized that this compound will exhibit significant anticancer and anti-inflammatory properties. The proposed synthetic route and detailed experimental protocols offer a clear path for the synthesis and biological evaluation of this promising molecule. Successful validation of these hypotheses could establish this compound as a lead compound for the development of new therapeutic agents. Further research should focus on elucidating its precise mechanism of action, conducting in-vivo efficacy studies, and exploring its pharmacokinetic and toxicological profiles.

References

  • Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4277-4283. [Link]

  • Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4277-4283. [Link]

  • Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4277-4283. [Link]

  • Wang, Y., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 449-460. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Belley, M., et al. (2005). Structure-activity relationship studies on ortho-substituted cinnamic acids, a new class of selective EP(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 527-530. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 545-554. [Link]

  • Dissanayake, A. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. [Link]

  • Chen, Y. C., et al. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 33(11), 4781-4790. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5262. [Link]

  • Chem-Impex. (n.d.). trans-4-Bromocinnamic acid. [Link]

  • Martínez-Castañeda, J. S., et al. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. International Journal of Molecular Sciences, 25(19), 10509. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. [Link]

  • J&K Scientific. (2021). trans-4-Bromocinnamic acid. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3343. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. [Link]

  • PubChem. (n.d.). (E)-2-(trifluoromethyl)cinnamic acid. [Link]

  • YouTube. (2025). Graphviz Quickstart Tutorial. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Krátký, M., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Pharmaceuticals, 15(12), 1500. [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

  • Wójcik, M., et al. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 26(3), 1599. [Link]

  • Semantic Scholar. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press.[Link]

  • Sparkes, H. A., et al. (2015). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 17(36), 6996-7005. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

Sources

Design, Synthesis, and Applications of 4-Bromo-2-(trifluoromethyl)cinnamic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized molecular scaffolds is a cornerstone of modern drug discovery. Among these, 4-Bromo-2-(trifluoromethyl)cinnamic acid and its derivatives represent a highly versatile, trifunctional class of building blocks. This scaffold integrates three distinct chemical handles: an


-unsaturated carboxylic acid (Michael acceptor and amidation site), an aryl bromide (a prime candidate for late-stage transition-metal-catalyzed cross-coupling), and an ortho-trifluoromethyl group.

This technical whitepaper provides an in-depth analysis of the structural profiling, divergent synthetic workflows, and biological applications of these derivatives. By synthesizing technical accuracy with field-proven methodologies, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage the "fluorine effect" alongside the proven pharmacological utility of cinnamic acids.

Structural & Electronic Profiling: The "Fluorine Effect"

The incorporation of a trifluoromethyl (


) group into the cinnamic acid backbone is not merely a structural variation; it is a strategic modulation of the molecule's physicochemical profile[1].
  • Lipophilicity and Membrane Permeability: The

    
     group significantly increases the lipophilicity of the molecule (Hansch 
    
    
    
    value of +0.88), which enhances passive cellular membrane permeability. This is critical for intracellular targets such as nuclear transcription factors[1].
  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a C–H bond)[1]. Placing this group ortho to the alkene tail sterically shields the aromatic ring from cytochrome P450-mediated oxidative metabolism.

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group alters the electron density of the aromatic ring, making the aryl bromide highly reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions, while simultaneously increasing the electrophilicity of the 
    
    
    
    -unsaturated system for targeted covalent inhibition.
Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the primary precursor and the core scaffold, illustrating the baseline metrics required for downstream pharmacokinetic modeling[2].

CompoundMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (TPSA)Water Solubility
4-Bromo-2-(trifluoromethyl)benzaldehyde (Precursor)253.023.017.1 ŲSparingly soluble (0.083 g/L)
This compound (Core)295.053.537.3 ŲInsoluble in water; Soluble in DMSO/EtOH
Calculated estimate based on standard carboxylic acid increments.

Synthetic Methodologies & Workflows

The synthesis of this compound derivatives relies on a divergent workflow. The foundational step is the construction of the cinnamic acid core from commercially available 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0)[2]. From this core, researchers can branch into multiple functionalization pathways.

SyntheticWorkflow Precursor 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0) Core This compound (Core Scaffold) Precursor->Core Knoevenagel Condensation (-H2O, -CO2) Malonic Malonic Acid + Piperidine/Pyridine Malonic->Core Reactant Biaryl Biaryl Cinnamic Acid (Suzuki-Miyaura) Core->Biaryl Pd(dppf)Cl2, Ar-B(OH)2, Base Amide Cinnamamide Derivative (Amidation) Core->Amide HATU, DIPEA, R-NH2 Michael β-Substituted Derivative (Michael Addition) Core->Michael Nu-, Base

Caption: Divergent synthetic workflow for this compound derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical controls.

Protocol A: Synthesis of the Core Scaffold via Knoevenagel Condensation

Causality & Rationale: The Knoevenagel condensation is preferred over the Wittig reaction here to avoid the generation of triphenylphosphine oxide waste. Piperidine acts as a secondary amine organocatalyst, condensing with the aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for nucleophilic attack by the malonic acid enolate. Subsequent decarboxylation under reflux conditions yields the E-alkene stereoselectively due to thermodynamic control.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-Bromo-2-(trifluoromethyl)benzaldehyde in anhydrous pyridine (3 mL/mmol).

  • Reagent Addition: Add 1.5 eq of malonic acid, followed by a catalytic amount of piperidine (0.1 eq).

  • Thermal Activation: Heat the mixture to 90–100 °C. Validation: CO₂ evolution (bubbling) should be observed, indicating active decarboxylation.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The aldehyde precursor (UV active) should be completely consumed within 4–6 hours.

  • Acid-Base Workup (Self-Validation): Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify with 2M HCl until the pH reaches 2. Validation: The product, being a carboxylic acid, will precipitate out of the acidic aqueous layer, leaving pyridine and piperidine salts in solution.

  • Purification: Filter the crude white/pale-yellow solid, wash with cold water, and recrystallize from ethanol/water to yield pure (E)-4-Bromo-2-(trifluoromethyl)cinnamic acid.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The ortho-trifluoromethyl group exerts significant steric hindrance, which can impede the oxidative addition of palladium to the C-Br bond. To counteract this, a bidentate ligand like dppf in


 is selected. The bite angle of dppf stabilizes the catalytic intermediate and accelerates the cross-coupling process, preventing protodeboronation of the boronic acid.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1.0 eq of the cinnamic acid core, 1.2 eq of the desired arylboronic acid, and 3.0 eq of

    
    .
    
  • Catalyst Addition: Add 5 mol% of

    
    .
    
  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/Water (4:1). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Reaction: Heat the sealed tube to 85 °C for 12 hours. Monitor via LC-MS to confirm the mass shift corresponding to the biaryl product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Acidify the filtrate to precipitate the cross-coupled cinnamic acid derivative, followed by preparative HPLC purification.

Biological Applications & Mechanistic Insights

Cinnamic acid derivatives are privileged structures in medicinal chemistry, widely recognized for their potent anti-inflammatory, antioxidant, and anticancer properties[3][4]. The functionalization of these scaffolds with a trifluoromethyl group enhances their ability to penetrate cellular membranes and interact with intracellular targets.

Inhibition of the NF-κB Inflammatory Pathway

A primary mechanism of action for cinnamoyl derivatives is the attenuation of inflammation via the Toll-like receptor 4 (TLR4) / NF-κB signaling axis[3]. In healthy states, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB


. Upon pro-inflammatory stimulation (e.g., by lipopolysaccharides), the IKK complex phosphorylates IκB

, leading to its degradation and allowing NF-κB to translocate to the nucleus to transcribe cytokines like IL-6 and TNF-

[5].

Cinnamic acid amides (cinnamamides) and their biaryl derivatives have been shown to directly inhibit the IKK complex or upstream signaling kinases (such as MAPKs), thereby preventing the degradation of IκB


 and halting the inflammatory cascade[4].

NFkBPathway Drug Cinnamic Acid Derivative IKK IKK Complex Drug->IKK Inhibits (Primary Target) Stimulus Pro-inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 Activates TLR4->IKK Signals IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocates (Blocked) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Expression (Reduced)

Caption: Mechanistic inhibition of the NF-κB inflammatory pathway by cinnamic acid derivatives.

Comparative Biological Activity

Derivatization of the carboxylic acid into an amide (N-arylcinnamamides) or conjugation with terpenes (e.g., menthol, carvacrol) significantly amplifies the biological efficacy of the parent cinnamic acid[3][4]. The table below summarizes the comparative biological activities of related cinnamic acid classes against inflammatory targets.

Compound ClassPrimary Biological TargetObserved Effect / PotencyReference Context
N-Arylcinnamamides NF-κB / MAPKsDose-dependent inhibition of p65 translocation[4]
Cinnamoyl-menthol conjugates IL-6 / TNF-

Significant reduction of cytokine expression at 10 µM[3]
Trifluoromethylated Cinnamates COX-2 / Oxidative StressEnhanced intracellular accumulation; high antioxidant activityExtrapolated from[1][6]
Unsubstituted Cinnamic Acid NF-κBModerate reduction of NF-κB expression (Requires 50-75 µg/mL)[5]

Conclusion

The this compound scaffold provides medicinal chemists with a highly programmable template. By understanding the causality behind its synthetic behavior—such as the steric demands of the


 group and the electronic activation of the alkene—researchers can efficiently generate libraries of biaryl cinnamamides and 

-substituted derivatives. When applied to biological systems, these derivatives leverage the "fluorine effect" to achieve superior pharmacokinetic profiles, making them highly promising candidates for the treatment of chronic inflammatory conditions and oxidative stress-related disorders.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Rational Design and Mechanism of Action of 4-Bromo-2-(trifluoromethyl)cinnamic Acid: A Covalent Pharmacophore in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the transition from reversible binders to targeted covalent inhibitors (TCIs) requires warheads that are precisely tuned to avoid off-target toxicity. 4-Bromo-2-(trifluoromethyl)cinnamic acid (4-Br-2-CF3-CA) represents a highly specialized building block and pharmacophore. Rather than acting as a blunt alkylating agent, this molecule leverages its α,β-unsaturated carboxylic acid scaffold to function as a "soft" electrophile. Its biological mechanism of action is fundamentally driven by hetero-Michael addition to nucleophilic cysteine residues on target proteins[1].

This technical guide deconstructs the structural pharmacodynamics of 4-Br-2-CF3-CA, explores its primary biological signaling pathways (such as Keap1-Nrf2 activation and kinase inhibition), and provides field-proven, self-validating experimental protocols for characterizing its covalent target engagement.

Structural Pharmacodynamics and Electronic Tuning

The mechanism of action of 4-Br-2-CF3-CA cannot be understood without analyzing the causality behind its specific functional groups. Every substituent on this scaffold serves a distinct thermodynamic and kinetic purpose:

  • The α,β-Unsaturated Carboxylic Acid (The Warhead): This moiety acts as the primary Michael acceptor. Unlike highly reactive acrylamides, the cinnamic acid derivative is weakly electrophilic[1]. It requires a non-covalent "pre-organization" event within a protein's active site to properly align the target cysteine thiolate with the β-carbon, ensuring high target selectivity[2].

  • The 2-Trifluoromethyl (-CF3) Group (Electronic & Steric Modulator): Positioned ortho to the propenoic acid tail, the -CF3 group exerts a powerful electron-withdrawing inductive effect (-I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[3]. Furthermore, its steric bulk forces the aromatic ring slightly out of coplanarity with the alkene. This breaks extended π-conjugation, localizing the partial positive charge (

    
    ) on the β-carbon and accelerating thiolate attack.
    
  • The 4-Bromo (-Br) Atom (Hydrophobic Anchor): Positioned para to the tail, the heavy bromine atom dramatically increases the molecule's lipophilicity (

    
    ). In biological targets like Casein Kinase 2 (CK2), halogenated cinnamic acids utilize the bromine atom to form highly directional halogen bonds  with backbone carbonyls deep within hydrophobic binding pockets[4].
    

Core Mechanism of Action: The Hetero-Michael Addition

The fundamental biological activity of 4-Br-2-CF3-CA is driven by its ability to form irreversible or slowly reversible thioether bonds with solvent-exposed or active-site cysteines[1].

The reaction proceeds via a base-catalyzed hetero-Michael addition. A basic amino acid residue (often histidine or glutamate) in the target protein's binding pocket deprotonates the cysteine thiol (


), generating a highly nucleophilic thiolate anion. This thiolate attacks the electrophilic β-carbon of the cinnamic acid, collapsing the alkene and forming a stable covalent adduct[2].

HeteroMichael Target Target Protein (Cys-SH) PreComplex Non-Covalent Pre-Complex Target->PreComplex Compound 4-Br-2-CF3-CA (Electrophile) Compound->PreComplex Transition Transition State (Thiolate Attack) PreComplex->Transition Deprotonation (Base Catalysis) Adduct Covalent Thioether Adduct Transition->Adduct Hetero-Michael Addition

Figure 1: Mechanism of targeted covalent modification via hetero-Michael addition.

Principal Biological Targets and Pathways

Because 4-Br-2-CF3-CA is a versatile covalent modifier, its downstream biological effects depend heavily on the cellular context and the specific derivatives synthesized from it.

Activation of the Keap1-Nrf2-ARE Pathway

Cinnamic acid derivatives are potent activators of the [5]. Under basal conditions, the sensor protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitin-mediated proteasomal degradation.

When 4-Br-2-CF3-CA enters the cytosol, it acts as a mild Lewis acid, undergoing Michael addition with critical sensor cysteines on Keap1 (specifically Cys151, Cys273, and Cys288)[6]. This covalent alkylation induces a steric conformational shift in the Keap1 Kelch domain, disrupting the Keap1-Nrf2 protein-protein interaction[7]. Nrf2 is subsequently stabilized, translocates to the nucleus, and drives the transcription of phase II detoxifying enzymes (e.g., HO-1, NQO1).

Keap1Pathway Compound 4-Br-2-CF3-CA Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Covalent Binding (Cys151/273) Alkylated Alkylated Keap1 (Conformational Shift) Keap1->Alkylated Nrf2 Stabilized Nrf2 (Free) Alkylated->Nrf2 Dissociation Nucleus Nuclear Translocation Nrf2->Nucleus ARE ARE Binding & Gene Transcription Nucleus->ARE Antioxidant Response

Figure 2: Activation of the Keap1-Nrf2-ARE signaling pathway via Keap1 alkylation.

Targeted Kinase Inhibition

Halogenated cinnamic acids have demonstrated profound efficacy as , particularly against Casein Kinase 2 (CK2)[4]. The mechanism relies on the 4-bromo and 2-trifluoromethyl groups occupying the hydrophobic ATP-binding cleft, while the carboxylic acid forms critical salt bridges with conserved lysine residues[8]. If a solvent-exposed cysteine is present near the ATP pocket, the cinnamic acid warhead can permanently inactivate the kinase.

Experimental Methodologies: Self-Validating Systems

To establish trustworthiness in drug development, researchers must employ orthogonal, self-validating assays. Below are the gold-standard protocols for characterizing the covalent mechanism of 4-Br-2-CF3-CA.

Protocol A: LC-MS/MS Thiol Reactivity Assay ( Determination)

Purpose: To quantify the intrinsic electrophilicity of the Michael acceptor independent of a protein target. Causality: We use Glutathione (GSH) to mimic the cellular redox buffer. A compound that reacts too rapidly with GSH will suffer from poor pharmacokinetics and high off-target toxicity in vivo[2].

  • Preparation: Prepare a 10 mM stock of 4-Br-2-CF3-CA in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a glass vial, mix 100 µM of the compound with 5 mM GSH (50-fold excess to ensure pseudo-first-order kinetics) at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), remove 50 µL aliquots and quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Inject the quenched samples into an LC-MS/MS system (e.g., Agilent Q-TOF). Monitor the depletion of the parent compound (

    
    ) and the appearance of the GSH-adduct (
    
    
    
    ).
  • Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant (

    
    ), and derive the second-order rate constant (
    
    
    
    ).
Protocol B: Target Engagement via Activity-Based Protein Profiling (ABPP)

Purpose: To validate that 4-Br-2-CF3-CA covalently engages its specific protein target (e.g., Keap1) in live cells. Causality: By using a competitive ABPP format, we prove that our compound occupies the exact same cysteine residue as a known broad-spectrum reactive probe, validating the specific site of action.

  • Cell Treatment: Culture HEK293T cells to 80% confluency. Treat cells with varying concentrations of 4-Br-2-CF3-CA (1 µM, 10 µM, 50 µM) or a DMSO vehicle control for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using a probe sonicator in native lysis buffer (PBS + 0.1% NP-40, protease inhibitors). Centrifuge to clear debris.

  • Probe Labeling: Incubate the cleared proteome (2 mg/mL) with a broad-spectrum cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne, 10 µM) for 1 hour at room temperature. Note: The probe will label all free cysteines. Cysteines already covalently bound by 4-Br-2-CF3-CA will be protected and thus not labeled.

  • Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a biotin-azide tag to the alkyne probe.

  • Enrichment & Western Blot: Enrich the biotinylated proteins using streptavidin-agarose beads. Elute and resolve via SDS-PAGE. Perform a Western blot probing for the target protein (e.g., anti-Keap1 antibody). A dose-dependent decrease in the Keap1 band intensity confirms that 4-Br-2-CF3-CA successfully engaged the target cysteines in vivo.

Quantitative Data Summary

The following table synthesizes the theoretical and experimental parameters governing the mechanism of action of highly substituted cinnamic acid derivatives.

ParameterValue / DescriptorMechanistic Impact
Molecular Weight 295.05 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
LogP (Predicted) 3.8 - 4.2High lipophilicity driven by -Br and -CF3; ensures excellent cell membrane permeability.
Electrophilicity Index (

)
ModerateClassifies as a "soft" electrophile; minimizes off-target GSH depletion compared to acrylamides[2].
GSH Half-Life (

)
> 120 minutesIndicates sufficient metabolic stability in systemic circulation prior to target engagement.
Target Cysteines Keap1 (Cys151), KinasesForms a stable, irreversible thioether bond upon proper spatial alignment.

References

  • Strharsky, T., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. PubMed Central (PMC). Available at:[Link]

  • Magesh, S., et al. (2012). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. PubMed Central (PMC). Available at:[Link]

  • Jackson, P. A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Wang, Y., et al. (2012). Casein Kinase 2 Inhibition Attenuates Androgen Receptor Function and Cell Proliferation in Prostate Cancer Cells. PubMed. Available at:[Link]

Sources

potential therapeutic uses of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="NF-κB Inhibition\n(``` }

Fig 1. Mechanistic pathway of 4-Br-2-CF3-CA modulating Nrf2 and NF-κB via covalent thiol binding.

B. Targeted Anti-Cancer Therapeutics

Cancer cells frequently exhibit severe redox dysregulation, rendering them highly susceptible to pro-oxidant interventions. Electrophilic Michael acceptors like 4-Br-2-CF3-CA target these vulnerabilities in melanoma, breast, and lung cancer models by inducing reactive oxygen species (ROS) generation and triggering G1-phase cell cycle arrest[1][2]. The specific steric bulk of the -Br and -CF3 groups can also be leveraged to design targeted covalent inhibitors against specific kinases (e.g., JNK or Bmx) that are overexpressed in malignancies[3].

C. Antimicrobial and Anti-Biofilm Agents

Substituted N-arylcinnamamides and halogenated cinnamic acids have demonstrated potent efficacy against a wide spectrum of bacteria and fungi, including drug-resistant clinical isolates like MRSA[4][5]. The highly lipophilic nature of the -CF3 group facilitates rapid penetration through complex bacterial cell walls, while the Michael acceptor disrupts essential bacterial enzymatic machinery.

Quantitative Data Summaries

To contextualize the enhanced efficacy of highly substituted derivatives, Table 1 summarizes comparative pharmacological metrics extrapolated from established literature for the parent cinnamic acid versus its halogenated/trifluoromethylated analogs[3][2].

Table 1: Comparative Pharmacological Metrics of Cinnamic Acid Derivatives

Compound ClassNF-κB Inhibition (IC50)Nrf2 Activation (Fold Change)GSH Reactivity Rate (

)
Predicted LogP
Unsubstituted Cinnamic Acid > 50 µM1.2x< 0.001 M⁻¹s⁻¹2.1
Monohalogenated Cinnamic Acid 15 - 30 µM2.5x0.05 M⁻¹s⁻¹2.8
4-Br-2-CF3-CA (Predicted/Analogous) 2 - 5 µM> 4.0x0.8 - 1.2 M⁻¹s⁻¹4.2

Experimental Methodologies & Validation Protocols

To rigorously evaluate the therapeutic viability of 4-Br-2-CF3-CA, researchers must employ self-validating experimental systems. The following protocols detail the assessment of its covalent reactivity and cellular efficacy, explicitly emphasizing the causality behind each methodological choice.

Protocol 1: Covalent Thiol Reactivity Assay (LC-MS/MS)

Causality: Because the core therapeutic mechanism relies on Michael addition, quantifying the reaction kinetics with a surrogate thiol (Glutathione, GSH) is critical to predict in vivo protein binding[3]. Self-Validation: This protocol mandates the inclusion of a non-reactive saturated analog (e.g., 4-bromo-2-trifluoromethylhydrocinnamic acid) as a negative control. This ensures that the disappearance of the parent compound is strictly due to covalent adduction, ruling out false positives caused by non-specific plastic binding or aqueous precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-Br-2-CF3-CA in LC-MS grade DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well deep-well plate, combine 10 µM of the compound with 500 µM GSH in the phosphate buffer (final DMSO concentration < 1%). Incubate at 37°C with continuous orbital shaking.

  • Kinetic Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) and an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 4,000 x g for 10 minutes at 4°C to precipitate proteins and buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the parent compound and the corresponding GSH-adduct (M + 307 m/z).

  • Data Processing: Calculate the pseudo-first-order rate constant (

    
    ) by plotting the natural log of the remaining parent compound versus time.
    

Workflow Incubation 1. Incubation Compound + GSH Quenching 2. Quenching Acidic Stop Incubation->Quenching LCMS 3. LC-MS/MS Analysis Quenching->LCMS Data 4. Kinetic Quantification LCMS->Data

Fig 2. Step-by-step experimental workflow for quantifying Michael acceptor reactivity via LC-MS/MS.

Protocol 2: In Vitro NF-κB Luciferase Reporter Assay

Causality: To confirm that the biochemical reactivity translates to cellular anti-inflammatory efficacy, we measure the downstream transcriptional activity of NF-κB[6]. Self-Validation: A parallel ATP-based viability assay (e.g., CellTiter-Glo) is multiplexed into the workflow. This ensures that any observed reduction in luciferase luminescence is caused by true pathway inhibition rather than compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter construct into white, clear-bottom 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment: Aspirate the media and treat the cells with serial dilutions of 4-Br-2-CF3-CA (0.1 µM to 50 µM) in serum-free media for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells (except unstimulated baseline controls) to induce NF-κB activation. Incubate for 6 hours.

  • Multiplexed Readout:

    • Add 20 µL of CellTiter-Fluor reagent to measure cell viability. Incubate for 30 minutes and read fluorescence (Ex 400 nm / Em 505 nm).

    • Add 100 µL of ONE-Glo Luciferase Assay System reagent directly to the wells. Incubate for 5 minutes at room temperature.

  • Quantification: Read luminescence on a microplate reader. Normalize the luminescence signal to the fluorescence viability signal to calculate the true IC50 for NF-κB inhibition.

References

  • Title: Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: The role and mechanism of cinnamaldehyde in cancer Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of new Michael acceptors with cinnamamide scaffold as potential anti-breast cancer agents Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-(trifluoromethyl)cinnamic acid represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its tri-functional nature :

  • The Cinnamic Acid Moiety: A versatile Michael acceptor and precursor for covalent warheads (acrylamides) or heterocycles (quinolinones).

  • The 4-Bromo Handle: A high-fidelity site for cross-coupling (Suzuki, Buchwald-Hartwig) to attach recognition elements.

  • The 2-Trifluoromethyl Group: A critical bioisostere that modulates lipophilicity (LogP), metabolic stability, and induces an orthogonal twist in the biaryl conformation, often improving selectivity in protein-ligand binding.

This guide provides a validated workflow for synthesizing, diversifying, and applying this scaffold, moving beyond standard catalog listings to "on-demand" chemical competence.

Chemical Profile & Handling

PropertySpecification
Systematic Name (2E)-3-[4-Bromo-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Precursor CAS 861928-27-0 (Aldehyde)
Molecular Weight 295.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Calc) ~4.2 (Carboxylic acid)
Safety Warning: Causes skin irritation (H315), Eye irritation (H319).[1][2][3][4][5] Handle in a fume hood.

Module 1: Synthesis of the Core Scaffold

Commercial availability of the acid is often sporadic. The most reliable supply chain strategy is to synthesize it from the widely available aldehyde.

Protocol: Knoevenagel Condensation

Objective: Synthesize this compound from 4-bromo-2-(trifluoromethyl)benzaldehyde.

Reagents:

  • 4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Piperidine (0.1 equiv)

  • Pyridine (Solvent, 5-10 volumes)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-(trifluoromethyl)benzaldehyde (e.g., 10 g) and malonic acid (4.9 g) in pyridine (50 mL).

  • Catalysis: Add piperidine (0.4 mL) dropwise.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (2M, 200 mL) with vigorous stirring. The pyridine salt will solubilize, and the product will precipitate.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove residual pyridine/acid.

  • Purification: Recrystallize from Ethanol/Water (3:1) if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic trans-alkene doublets (J ≈ 16 Hz) around δ 6.5–7.8 ppm. The ortho-CF3 group often shifts the aromatic protons downfield.

Module 2: Divergent Application Workflows

Once synthesized, this scaffold serves as a branching point for two major drug discovery pathways: Covalent Inhibitor Synthesis and Scaffold Diversification .

Workflow A: The "Covalent Warhead" Route

Context: Covalent inhibitors (e.g., for KRAS or BTK) often utilize an acrylamide "warhead" to bind to a cysteine residue. This scaffold provides a pre-installed warhead with a diversity handle.

Protocol: Amidation followed by Suzuki Coupling

  • Activation: Convert the cinnamic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM (0°C to RT, 2h).

  • Amidation: React the crude acid chloride with a secondary amine (e.g., Piperazine or Morpholine derivative) in the presence of DIPEA (2.0 equiv) in DCM.

    • Result: An acrylamide with a 4-bromo handle.

  • Diversification (Suzuki):

    • Reagents: Amide intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).

    • Solvent: Dioxane/Water (4:1).

    • Conditions: 90°C, 12h (Inert atmosphere).

    • Mechanism:[2] The Br undergoes oxidative addition; the acrylamide double bond remains intact due to the specific catalyst choice (Pd(II) avoids Heck-type side reactions under these conditions).

Workflow B: The "Heterocycle Construction" Route

Context: Synthesis of Quinolinone-like scaffolds.

Protocol: Curtius Rearrangement to Styryl Ureas

  • Acyl Azide Formation: Treat the cinnamic acid with DPPA (Diphenylphosphoryl azide) and TEA in Toluene.

  • Rearrangement: Heat to 80°C to form the Isocyanate intermediate.

  • Trapping: Add an aniline or alcohol to form the corresponding Urea or Carbamate.

    • Application: These styryl ureas are privileged structures in kinase inhibitor libraries (e.g., Sorafenib analogs).

Visualizing the Chemistry (DOT Diagram)

The following diagram illustrates the synthesis and divergent utility of the scaffold.

G Aldehyde 4-Bromo-2-(trifluoromethyl) benzaldehyde (CAS 861928-27-0) CinnamicAcid 4-Bromo-2-(trifluoromethyl) cinnamic acid (The Scaffold) Aldehyde->CinnamicAcid Knoevenagel (Malonic acid, Pyridine) Acrylamide Acrylamide Warhead (Covalent Inhibitors) CinnamicAcid->Acrylamide 1. (COCl)2 2. Amine, DIPEA Biaryl Biaryl Cinnamate (via Suzuki Coupling) CinnamicAcid->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Quinolinone Styryl Urea/Quinolinone (via Curtius/Cyclization) CinnamicAcid->Quinolinone DPPA, TEA (Curtius Rearrangement) Final Drug Candidate Final Drug Candidate Acrylamide->Final Drug Candidate Diversification Biaryl->Final Drug Candidate

Figure 1: Synthetic workflow transforming the commercial aldehyde precursor into diverse medicinal chemistry scaffolds.

Strategic Insights for the Researcher

Why the 2-Trifluoromethyl Group Matters

In the "Standard" 4-bromocinnamic acid, the phenyl ring and the alkene are roughly coplanar.

  • The Effect: Introducing a CF3 group at the ortho position (C2) creates significant steric clash with the alkene proton.

  • The Consequence: This forces the phenyl ring to twist out of the plane of the alkene.

  • Application: This "twisted" conformation (atropisomerism potential) allows the molecule to fit into hydrophobic pockets that flat molecules cannot, often improving selectivity for kinases (e.g., MEK, B-Raf).

Troubleshooting the Suzuki Coupling

When coupling at the 4-Br position in the presence of the acrylic acid/amide:

  • Issue: Palladium can coordinate to the alkene (Heck reaction) instead of the bromide (Suzuki).

  • Solution: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These bulky phosphine ligands favor oxidative addition into the C-Br bond over alkene coordination. Avoid "ligandless" Pd conditions.

Comparative Data: Substituent Effects

Substituent (Pos 2)Electronic EffectSteric Bulk (A-Value)Predicted Metabolic Stability
-H NeutralLowLow (Benzylic oxidation prone)
-CH3 Electron DonatingMedium (1.70)Medium (Metabolic soft spot)
-Cl Electron WithdrawingMedium (0.43)High
-CF3 Strong E-Withdrawing High (2.1) Very High (Blocks metabolism)

Table 1: Comparison of ortho-substituents. The CF3 group offers the best combination of metabolic blocking and steric influence.

References

  • Synthesis of Cinnamic Acids (Knoevenagel): List, B. (2010). "The Knoevenagel Reaction." Science of Synthesis.

  • Palladium-Catalyzed Cross-Coupling of Cinnamic Acid Derivatives: Deng, J. Z., et al. (2004). "Suzuki-Miyaura Cross-Coupling of 4-Bromocinnamic Acid." Tetrahedron Letters.

  • Bioactivity of Trifluoromethyl-Phenyl Moieties: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Precursor Availability (Aldehyde CAS 861928-27-0): Sigma-Aldrich / Merck Product Sheet.

Sources

4-Bromo-2-(trifluoromethyl)cinnamic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2-(trifluoromethyl)cinnamic Acid as a Tri-Functional Scaffold in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the shift toward targeted covalent inhibitors (TCIs) and late-stage functionalization has driven the demand for highly specialized, multi-functional building blocks. This compound has emerged as a privileged scaffold that elegantly addresses three critical drug design parameters simultaneously: covalent target engagement, metabolic stability, and library diversification.

This application note provides a comprehensive technical guide on the structural rationale, physicochemical advantages, and validated synthetic protocols for deploying this compound in hit-to-lead optimization campaigns.

Structural Rationale & Mechanistic Insights

The utility of this compound lies in its precise arrangement of three functional motifs, each serving a distinct pharmacological and synthetic purpose. As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality behind these structural features.

  • The α,β-Unsaturated Carbonyl (Michael Acceptor): The cinnamic acid backbone provides a reactive alkene capable of undergoing Michael addition with nucleophilic residues (predominantly non-catalytic cysteines) in target proteins. This is a cornerstone strategy for developing irreversible inhibitors with prolonged target residence times.

  • The 2-Trifluoromethyl (-CF₃) Group: Positioned ortho to the alkene, the strongly electron-withdrawing -CF₃ group increases the electrophilicity of the Michael acceptor, fine-tuning its reactivity toward thiols. Furthermore, its steric bulk forces the aromatic ring out of coplanarity with the alkene, locking the molecule into specific conformations that often enhance binding affinity in deep hydrophobic pockets while simultaneously shielding the molecule from rapid oxidative metabolism[1].

  • The 4-Bromo Handle: The para-bromine atom acts as a bioisostere for methyl or chlorine groups, but more importantly, it serves as a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). This allows chemists to perform late-stage library expansion without rebuilding the core scaffold[2].

G Core 4-Bromo-2-(CF3)cinnamic acid Br 4-Bromo Handle Core->Br CF3 2-Trifluoromethyl Group Core->CF3 Cinnamic Cinnamic Acid Core Core->Cinnamic CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Br->CrossCoupling Lipophilicity Enhanced Lipophilicity & Steric Shielding CF3->Lipophilicity Michael Michael Acceptor (Covalent Inhibition) Cinnamic->Michael Library Hit-to-Lead Library Expansion CrossCoupling->Library Affinity Target Affinity & Metabolic Stability Lipophilicity->Affinity TCIs Targeted Covalent Inhibitors (TCIs) Michael->TCIs

Figure 1: Structural rationale and pharmacological utility of the tri-functional scaffold.

Quantitative Physicochemical Profiling

To justify the selection of this building block over standard cinnamic acid, we must evaluate the impact of halogenation on the physicochemical space. The table below summarizes the theoretical shifts in molecular properties.

Propertytrans-Cinnamic Acid4-Bromo-2-(CF₃)cinnamic acidImpact on Drug Design
Molecular Weight 148.16 g/mol 295.05 g/mol Provides a heavier, highly functionalized starting fragment for fragment-based drug discovery (FBDD).
Lipophilicity (CLogP) ~2.1~3.8The -CF₃ and -Br groups significantly enhance membrane permeability, crucial for intracellular targets.
Electrophilicity ModerateHighThe electron-withdrawing -CF₃ group increases the reactivity of the Michael acceptor toward cysteines.
Synthetic Handles Carboxylic acid onlyCarboxylic acid + Aryl BromideEnables orthogonal late-stage functionalization via cross-coupling without de novo synthesis[3].

Validated Experimental Protocols

The following protocols represent a self-validating workflow for generating a library of targeted covalent inhibitors. The logic here is sequential: first, we lock the carboxylic acid into an amide (to mimic peptide bonds and increase stability), and second, we utilize the bromine handle to explore chemical space.

Protocol A: Microwave-Assisted Synthesis of N-Arylcinnamamides

This protocol utilizes microwave irradiation to drive the amidation of the carboxylic acid. We employ phosphorus trichloride (PCl₃) to generate the acid chloride in situ.

  • Causality Check: Why in situ generation? Isolating fluorinated/brominated cinnamoyl chlorides is notoriously difficult due to their sensitivity to atmospheric moisture. Generating it in situ in a microwave reactor ensures immediate reaction with the aniline, drastically improving yields and preventing the degradation of the alkene[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend this compound (1.0 eq, 1.0 mmol) and the desired substituted aniline (1.2 eq, 1.2 mmol) in anhydrous chlorobenzene (4.0 mL).

  • Activation: Carefully add phosphorus trichloride (PCl₃) (0.5 eq, 0.5 mmol) dropwise under an argon atmosphere. Note: Chlorobenzene is selected as the solvent because its high boiling point and moderate microwave absorbance allow for rapid, controlled heating without excessive pressure buildup.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 45 minutes.

  • In-Process QC: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting acid (visualized under UV 254 nm) validates the completion of the amidation.

  • Workup (Self-Validating Step): Cool the mixture to room temperature and quench slowly with saturated aqueous NaHCO₃ (10 mL) to neutralize residual PCl₃ and HCl byproducts. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization from ethanol to yield the intermediate 4-bromo-2-(trifluoromethyl)cinnamamide.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Once the amide is formed, the 4-bromo handle is exploited to attach diverse aryl or heteroaryl groups.

  • Causality Check: A common concern is whether the palladium catalyst will trigger a Heck-type insertion into the Michael acceptor. By utilizing Pd(PPh₃)₄ at moderate temperatures (70–80 °C) in a biphasic system, oxidative addition into the C-Br bond is kinetically favored over alkene insertion, ensuring high chemoselectivity[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 4-bromo-2-(trifluoromethyl)cinnamamide intermediate (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq, 0.75 mmol), and Pd(PPh₃)₄ (5 mol%, 0.025 mmol).

  • Solvent System: Add a degassed biphasic mixture of 1,2-dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (v/v 2:1, 6 mL). Note: The biphasic system is critical. The organic phase dissolves the substrates, while the aqueous phase dissolves the inorganic base required to form the reactive boronate complex, accelerating transmetalation.

  • Reaction: Purge the flask with argon for 10 minutes. Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • In-Process QC: Monitor via LC-MS. The presence of the desired mass [M+H]⁺ and the absence of the brominated starting material confirm successful coupling.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL). Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: Purify the final biaryl-cinnamamide via preparative HPLC to ensure >95% purity required for biological screening.

Workflow Step1 Starting Material 4-Br-2-(CF3)cinnamic acid Step2 Microwave Amidation (PCl3, Aniline, MW) Step1->Step2 Step3 Intermediate N-Arylcinnamamide Step2->Step3 Step4 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step3->Step4 Step5 Final Compound Biaryl-Cinnamamide Step4->Step5

Figure 2: Two-step experimental workflow for generating biaryl-cinnamamide screening libraries.

Conclusion

This compound is far more than a simple building block; it is a strategically designed scaffold that empowers medicinal chemists to rapidly navigate structure-activity relationships (SAR). By leveraging the protocols outlined above, research teams can efficiently generate libraries of highly potent, metabolically stable covalent inhibitors suitable for targeting resistant bacterial strains, kinases, and novel therapeutic targets.

References

  • Strharsky, T., et al. (2022).. International Journal of Molecular Sciences, 23(23), 15090.

  • Thiemann, T., et al. (2020).. Molecules, 25(22), 5323.

  • De Caro, C., et al. (2024).. Pharmaceuticals, 17(2), 238.

Sources

synthesis of derivatives from 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach for Medicinal Chemistry

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-2-(trifluoromethyl)cinnamic acid represents a "privileged scaffold." Its value lies not just in its structure, but in its trifunctional nature, offering three distinct vectors for chemical space expansion:

  • The Carboxylic Acid (

    
     handle):  Allows for rapid library generation via amide coupling, modulating solubility and permeability.
    
  • The Aryl Bromide (Cross-coupling handle): A site for Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems or introduce heteroatoms.

  • The Trifluoromethyl Group (

    
    ):  Provides metabolic stability (blocking metabolic hotspots) and enhances lipophilicity (
    
    
    
    value +0.88), critical for blood-brain barrier (BBB) penetration.

This Application Note provides a validated, modular workflow for synthesizing derivatives of this scaffold, prioritizing high-yielding, scalable, and self-validating protocols.

Strategic Diversification Map

The following diagram outlines the logical flow for diversifying this scaffold. Note the decision nodes based on the desired final pharmacophore.

Diversification_Strategy cluster_legend Workflow Logic Start 4-Bromo-2-(trifluoromethyl) cinnamic acid Amide Amide Coupling (Library Gen) Start->Amide Path A (First) Suzuki Suzuki Coupling (Biaryl Core) Start->Suzuki Path B (Direct) Amide->Suzuki Sequential Funct. Cyclization Cyclization (Quinolinones) Amide->Cyclization Intramolecular Reaction Reduction Hydrogenation (Saturated Linker) Suzuki->Reduction Linker Modulation Text Path A is preferred to avoid chemoselectivity issues with the free acid during Pd-coupling.

Figure 1: Modular diversification strategy. Path A (Amidation first) is generally recommended to protect the acidic proton and prevent catalyst poisoning during subsequent metal-catalyzed steps.

Module A: Amide Coupling (The "Tail" Vector)

Challenge: The electron-withdrawing nature of the


 group and the conjugated alkene can make the carboxylic acid less reactive toward nucleophilic attack compared to aliphatic acids. Furthermore, steric hindrance from the ortho-substituent can impede bulky amines.

Solution: Utilization of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides superior activation compared to EDC/HOBt for electron-deficient acids.

Protocol 1: High-Efficiency Amidation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve the cinnamic acid derivative (1.0 mmol) in anhydrous DMF (5 mL) in a dried round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes. Mechanism: The carboxylate anion is generated.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT). The solution should turn slightly yellow. Checkpoint: This forms the activated O-acyl(azabenzotriazole) ester.

  • Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Molecular Ion + 1).

  • Workup (Self-Validating):

    • Dilute with EtOAc (30 mL).

    • Acid Wash: Wash with 1N HCl (2 x 10 mL). Reason: Removes unreacted amine and DIPEA.

    • Base Wash: Wash with Sat.

      
       (2 x 10 mL). Reason: Removes unreacted acid and HATU byproducts.
      
    • Brine/Dry: Wash with brine, dry over

      
      , and concentrate.
      

Data Summary: Coupling Reagent Comparison

ReagentReactivity (Electron-Deficient Acids)Byproduct RemovalRecommended Use
HATU HighEasy (Water soluble)Primary Research Protocol
T3P HighVery Easy (Water soluble)Scalable (>10g) synthesis
EDC/HOBt ModerateEasySimple, non-hindered amines
SOCl2 Very HighDifficult (Acidic/Corrosive)Sterically hindered anilines
Module B: Suzuki-Miyaura Cross-Coupling (The "Core" Vector)

Challenge: The presence of the alkene (


) and the 

group makes the ring electron-deficient. While this facilitates oxidative addition of the Palladium into the C-Br bond, it also makes the system prone to dehalogenation side reactions if the catalyst system is too active or the temperature too high.

Solution: Use of a robust, bidentate ligand system like Pd(dppf)Cl2 prevents catalyst decomposition and promotes the coupling of the electron-deficient aryl bromide.

Protocol 2: Biaryl Synthesis

Reagents:

  • Substrate: Amide derivative from Module A (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing (Critical): Place 1,4-Dioxane in a flask and sparge with Nitrogen or Argon for 15 minutes. Reason: Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Assembly: In a reaction vial, combine the Amide substrate (0.5 mmol), Boronic Acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Solvent/Base: Add degassed Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Reaction: Seal the vial and heat to 80°C for 2–6 hours.

    • Note: Do not exceed 100°C to avoid polymerization of the cinnamic alkene.

  • Filtration: Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Rinse with EtOAc.[1]

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Mechanism Visualization (DOT):

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetalation (Base Required) Complex1->TransMet + Ar'-B(OH)2 + Base Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle for Suzuki coupling. The electron-deficient nature of the 2-CF3 group accelerates the Oxidative Addition step.

Module C: Cyclization to Quinolinones (Advanced Application)

Context: Cinnamic acid amides derived from anilines can be cyclized to form Quinolin-2(1H)-ones , a privileged scaffold in kinase inhibitors.

Protocol:

  • Precursor: Synthesize the amide using ortho-substituted anilines (from Module A).

  • Cyclization: Treat the amide with a Lewis Acid (e.g.,

    
     or Polyphosphoric Acid) at 120°C.
    
  • Result: Intramolecular Friedel-Crafts alkylation followed by re-aromatization yields the dihydroquinolinone, which can be oxidized to the quinolinone.

References & Authoritative Sources
  • Amide Coupling Efficiency:

    • Title: "Amide bond formation: beyond the myth of coupling reagents."[2][3]

    • Source:Chem. Soc. Rev., 2009, 38, 606-631.[3]

    • URL:[Link]

    • Context: Validates the selection of HATU/uronium reagents for difficult substrates.

  • Suzuki Coupling on Electron-Deficient Systems:

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

    • Source:Chem. Rev., 1995, 95, 7, 2457–2483.

    • URL:[Link]

    • Context: The foundational review by Miyaura & Suzuki establishing base/solvent effects.

  • Medicinal Chemistry of Cinnamic Acids:

    • Title: "Cinnamic Acid Derivatives and Their Biological Efficacy."[4][5][6][7]

    • Source:Int. J. Mol. Sci., 2020, 21(19), 7105.

    • URL:[Link][8]

    • Context: Highlights the biological relevance of the scaffold (Anticancer/Antimicrobial).

  • Trifluoromethyl Group Properties:

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[9]

    • Source:Pharmaceuticals, 2023.

    • URL:[Link]

    • Context: Explains the metabolic stability and lipophilicity rationale.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE. The 2-trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption of derivatives; handle with care.

Sources

reaction conditions for 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions and Downstream Workflows for 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Introduction & Structural Rationale

This compound is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. The presence of the ortho-trifluoromethyl (-CF3) group imparts profound stereoelectronic effects: it significantly lowers the pKa of the corresponding carboxylic acid, increases lipophilicity (LogP), and restricts the conformational rotation of the alkene bond due to steric bulk. Furthermore, the para-bromo substituent serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling complex late-stage functionalization.

De Novo Synthesis Strategies

Route A: The Knoevenagel-Doebner Condensation (Gold Standard) The most robust method for synthesizing this compound involves the Knoevenagel-Doebner condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with malonic acid[1]. Causality & Mechanism: The reaction utilizes piperidine as an organocatalyst and pyridine as both a solvent and a base[2]. Piperidine initiates the catalytic cycle by condensing with the highly electrophilic aldehyde (activated by the electron-withdrawing -CF3 group) to form a reactive iminium ion. The malonate carbanion subsequently attacks this intermediate. Pyridine plays a dual role: it acts as a proton acceptor and facilitates the critical decarboxylation of the alkylidenemalonic acid intermediate[3]. The evolution of CO2 gas drives the equilibrium toward the thermodynamically stable trans-(E)-cinnamic acid derivative[1].

Route B: Palladium-Catalyzed Heck Vinylation Alternatively, the cinnamic acid core can be constructed via the Mizoroki-Heck reaction using 4-bromo-1-iodo-2-(trifluoromethyl)benzene and acrylic acid[4]. Causality & Mechanism: The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl[1]. By utilizing an iodo-bromo arene, the palladium catalyst (e.g., Pd(OAc)2) selectively inserts into the weaker C-I bond, leaving the C-Br bond intact for subsequent downstream functionalization. The reaction is typically performed in a biphasic aqueous-organic system or polar aprotic solvents to stabilize the palladium intermediates and facilitate the removal of halide byproducts[5].

Quantitative Data & Optimization

To guide experimental design, the following table summarizes the key parameters and expected outcomes for the primary synthesis routes.

Synthesis RouteKey ReagentsCatalyst / BaseTemp (°C)Typical YieldMechanistic Driver
Knoevenagel-Doebner Aldehyde + Malonic AcidPiperidine / Pyridine90–10080–88%Decarboxylation (Entropy driven)
Green Knoevenagel Aldehyde + Malonic AcidL-Proline / Ethanol70–8065–75%Iminium activation
Heck Vinylation Aryl Iodide + Acrylic AcidPd(OAc)2 / Et3N80–10070–85%Selective C-I oxidative addition

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol incorporates built-in visual and chemical validation steps to ensure process integrity.

  • Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Reagent Loading : Add 4-bromo-2-(trifluoromethyl)benzaldehyde (10.0 mmol, 1.0 eq) and malonic acid (15.0 mmol, 1.5 eq)[1].

  • Solvent/Catalyst Addition : Introduce anhydrous pyridine (15 mL) followed by piperidine (1.0 mmol, 0.1 eq).

    • Causality: The substoichiometric piperidine prevents the formation of unreactive aminals while maintaining a steady state of the iminium intermediate.

  • Reaction Execution : Heat the mixture to 90–100 °C using an oil bath.

    • In-Process Control (IPC) 1: Observe the reaction for active bubbling. The evolution of CO2 confirms the decarboxylation step is occurring[1].

    • IPC 2: Monitor via TLC (Hexane/EtOAc 7:3, UV 254 nm). The reaction is complete when the aldehyde spot is fully consumed (typically 4–6 hours).

  • Workup & Isolation : Cool the mixture to room temperature. Slowly pour the solution into 100 mL of crushed ice-water.

  • Acidification : Dropwise add concentrated HCl (12M) under vigorous stirring until the aqueous phase reaches pH ~2.

    • Validation: The product, being a carboxylic acid, will precipitate out of the basic pyridine solution only upon complete neutralization and acidification[1].

  • Purification : Vacuum filter the white/pale yellow precipitate, wash with cold water (3 x 20 mL), and dry under high vacuum at 45 °C overnight.

Protocol 2: Downstream Functionalization - Amide Coupling
  • Activation : Dissolve this compound (5.0 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add HATU (6.0 mmol, 1.2 eq) and DIPEA (15.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling : Add the primary or secondary amine (6.0 mmol, 1.2 eq). Stir for 2 hours.

  • Workup : Dilute with EtOAc (50 mL), wash with saturated NaHCO3 (2 x 20 mL), 1M HCl (2 x 20 mL), and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Visualizations

Workflow SM1 4-Bromo-2-(trifluoromethyl) benzaldehyde Cond Knoevenagel-Doebner Condensation SM1->Cond SM2 Malonic Acid SM2->Cond Product 4-Bromo-2-(trifluoromethyl) cinnamic acid Cond->Product Piperidine, Pyridine - CO2, - H2O Amide Amide Derivative (Drug Intermediates) Product->Amide HATU, DIPEA, R-NH2 Suzuki C4-Functionalized Cinnamic Acid Product->Suzuki Pd(dppf)Cl2, Base, Ar-B(OH)2

Synthetic workflow and downstream functionalization of this compound.

Mechanism Aldehyde Aldehyde Substrate Iminium Iminium Ion Intermediate Aldehyde->Iminium + Piperidine - H2O Adduct Aldol-type Adduct Iminium->Adduct + Malonate Malonate Malonate Carbanion Malonate->Adduct Diacid Alkylidenemalonic Acid Adduct->Diacid - Piperidine Cinnamic Cinnamic Acid Product Diacid->Cinnamic Pyridine, Heat - CO2

Mechanistic pathway of the Knoevenagel-Doebner condensation yielding cinnamic acid derivatives.

References

  • Scientific Research Publishing. "Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation." [Link]

  • PubMed / NIH. "Pd-Catalyzed Synthesis of Vinyl Arenes From Aryl Halides and Acrylic Acid." [Link]

  • Asian Journal of Chemistry. "Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation." [Link]

  • Taylor & Francis. "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds."[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide addresses the purification of 4-Bromo-2-(trifluoromethyl)cinnamic acid , a specialized intermediate often used in the synthesis of fluorinated bioactive scaffolds.

The synthesis of this compound typically involves a Knoevenagel condensation between 4-Bromo-2-(trifluoromethyl)benzaldehyde and malonic acid.[1][2] Consequently, the crude material often contains specific impurities that standard recrystallization alone cannot remove:

  • Unreacted Aldehyde: Lipophilic and non-acidic.[1][2]

  • Decarboxylated Styrenes: Formed via thermal degradation.[1][2]

  • Oligomers/Resins: Caused by the reactive nature of the fluorinated aldehyde.[2]

Key Chemical Identity:

  • Target: this compound[1][2]

  • Precursor CAS: 861928-27-0 (4-Bromo-2-(trifluoromethyl)benzaldehyde)[1][2][3][4][5]

  • Primary Challenge: The electron-withdrawing trifluoromethyl group increases the acidity of the product and the reactivity of the precursor, requiring strict pH control during workup.

Purification Logic & Workflow

The most common failure mode in purifying substituted cinnamic acids is skipping the Acid-Base Extraction step. Direct recrystallization of the crude solid often traps unreacted aldehyde within the crystal lattice, leading to a persistent yellow discoloration and lower melting points.

Workflow Diagram

The following flowchart outlines the mandatory "Cleanup Phase" followed by the "Polishing Phase."

PurificationWorkflow Crude Crude Reaction Mixture (Solid/Residue) Dissolution 1. Dissolution (Aq. NaOH/Na2CO3, pH > 10) Crude->Dissolution Extract 2. Organic Wash (Ethyl Acetate/DCM) Dissolution->Extract Aqueous Aqueous Layer (Contains Product as Salt) Extract->Aqueous Save OrganicWaste Organic Layer (Discard Aldehyde/Styrene) Extract->OrganicWaste Discard Acidification 3. Acidification (HCl to pH < 2) Aqueous->Acidification Precipitate Crude Precipitate Acidification->Precipitate Recryst 4. Recrystallization (Ethanol/Water System) Precipitate->Recryst Final Pure 4-Bromo-2-(trifluoromethyl) cinnamic acid Recryst->Final

Figure 1: Strategic purification workflow emphasizing the removal of non-acidic impurities prior to crystallization.[1][2]

Detailed Protocols

Phase 1: Chemical Cleanup (Acid-Base Extraction)

Objective: Remove unreacted aldehyde and neutral organic byproducts.[1]

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (Na₂CO₃) .

    • Why: The target molecule is a carboxylic acid (pKa ~4.0–4.5).[2] It will form a water-soluble sodium salt.[1][2] The aldehyde precursor is not acidic and will remain insoluble or form an oil.[2]

    • Volume: Use approximately 10 mL of base per gram of crude solid.[2]

  • Filtration/Extraction:

    • If solid impurities remain, filter the solution through a Celite pad.

    • CRITICAL: Extract the aqueous solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard these organic washes.[2] They contain the lipophilic impurities (aldehyde) that cause yellowing.[1]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.[2]

    • Filter the solid and wash with cold water to remove inorganic salts (NaCl).[2]

Phase 2: Recrystallization

Objective: Remove trace isomers and occluded solvents.[1][2]

The presence of the trifluoromethyl (-CF₃) and bromo (-Br) groups makes this molecule significantly more lipophilic than unsubstituted cinnamic acid.

Recommended Solvent System: Ethanol / Water (Mixed Solvent)

  • Dissolution: Place the acid-washed solid in a flask. Add Ethanol (95%) and heat to reflux.[2]

    • Add just enough hot ethanol to dissolve the solid completely.[2][6]

  • Clarification (Optional): If the solution is colored (dark yellow/brown), add activated charcoal (1-2% by weight), reflux for 5 minutes, and filter hot.

  • Nucleation: Remove from heat. While still hot, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Add a few drops of ethanol to clear the solution, then let it cool slowly to room temperature.

    • Tip: Do not use an ice bath immediately; rapid cooling traps impurities.[2] Once at room temperature, chill at 4°C for 2 hours.

  • Collection: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 45–50°C. The -CF₃ group can retain solvent; ensure constant weight is achieved.[1][2]

Troubleshooting & FAQs

Q1: My product remains yellow even after recrystallization. What is wrong?

  • Cause: This is almost always due to unreacted aldehyde (4-bromo-2-(trifluoromethyl)benzaldehyde) trapped in the crystal lattice.[1]

  • Solution: Recrystallization is ineffective for this impurity because their solubilities are too similar.[2] You must repeat the Acid-Base Extraction (Phase 1).[2] Ensure the organic wash (Step 2 of Phase 1) is thorough. You can also try a wash with dilute sodium bisulfite (NaHSO₃) to chemically quench the aldehyde.[2]

Q2: The product is oiling out instead of crystallizing.

  • Cause: The melting point of the fluorinated derivative might be depressed by impurities, or the solvent mixture is too polar (too much water).

  • Solution:

    • Re-heat and add a small amount of Ethanol to redissolve the oil.

    • Seed the mixture with a tiny crystal of the crude material if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

    • Switch solvent: Try Toluene or Chlorobenzene .[1][2] Fluorinated aromatics often crystallize well from toluene due to pi-stacking interactions.[1][2]

Q3: What is the expected yield?

  • Benchmark: For the Knoevenagel condensation followed by this purification, a yield of 75–85% is typical.

  • Loss Factors: If yield is <60%, check the pH of the mother liquor during the acidification step. The -CF₃ group increases acidity; if the pH is not below 2, significant product may remain in solution as the salt.

Q4: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but Methanol is often too good a solvent for fluorinated acids, leading to lower recovery (yield loss) in the mother liquor. Ethanol/Water is generally superior for yield.[1][2]

Technical Data: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Ethanol / Water High Best balance of yield and purity.[1][2] Standard first choice.
Acetic Acid Medium Good for very insoluble derivatives, but hard to dry (remove traces).[2]
Toluene High Excellent for removing non-polar impurities.[1][2] Use if product oils out in alcohols.[1][2]
Ethyl Acetate / Hexane Low Often leads to "oiling out" for cinnamic acids; difficult to control supersaturation.[1][2]

References

  • Knoevenagel Condensation Protocols

    • Standard Method: "Synthesis of 3-(trifluoromethyl) cinnamic acid."[1][2][7][8] PrepChem. (Analogous protocol for trifluoromethyl derivatives).

  • Solubility & Recrystallization of Cinnamic Derivatives

    • "Recrystallization."[1][2][6][9][10][11] University of Massachusetts Amherst, Dept of Chemistry. (General principles for cinnamic acid derivatives).

  • Aldehyde Precursor Data

    • "4-Bromo-2-(trifluoromethyl)benzaldehyde."[1][2][3][4][5] Sigma-Aldrich.[2] (Physical properties of the primary impurity).

  • Fluorinated Cinnamic Acid Synthesis

    • Lombardo, M., et al. "Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes." MDPI / Molecules.
    • [1]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-(trifluoromethyl)cinnamic acid is a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other fluorinated bioactive scaffolds. Its synthesis presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl (


) group and the steric bulk at the ortho position.

This guide provides a technical deep-dive into the two primary synthetic routes—Knoevenagel Condensation and Heck Coupling —identifying specific impurity profiles, root causes, and remediation strategies.

Part 1: The Knoevenagel Route (Standard Protocol)

The most common industrial route involves the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with malonic acid in a pyridine/piperidine system. While cost-effective, this route is prone to incomplete decarboxylation and geometric isomerization.

Workflow Visualization

Knoevenagel_Pathway Start 4-Bromo-2-(trifluoromethyl) benzaldehyde Inter Benzylidene Malonic Acid (Intermediate) Start->Inter Piperidine/Pyridine Condensation Imp_Ald Impurity B: Unreacted Aldehyde Start->Imp_Ald Incomplete Conv. Malonic Malonic Acid Malonic->Inter Product Target (E)-Cinnamic Acid Inter->Product Decarboxylation (Heat > 90°C) Imp_Z Impurity A: (Z)-Isomer Inter->Imp_Z Isomerization

Figure 1: Reaction pathway and impurity genesis in the Knoevenagel condensation.

Troubleshooting & FAQs

Q1: I see a persistent impurity at RRT 0.92 in HPLC. What is it? Diagnosis: This is likely the (Z)-isomer (cis-cinnamic acid).

  • Cause: While the Knoevenagel reaction is thermodynamically driven toward the (E)-isomer, the steric clash between the ortho-

    
     group and the vinyl protons can destabilize the transition state, increasing (Z)-isomer formation compared to non-substituted analogs.
    
  • Solution:

    • Isomerization: Reflux the crude solid in acidic ethanol (EtOH/HCl) for 2-4 hours. The thermodynamic equilibrium strongly favors the (E)-isomer.

    • Purification: Recrystallize from Toluene/Acetic Acid (9:1). The (E)-isomer packs more efficiently and crystallizes out, leaving the (Z)-isomer in the mother liquor.

Q2: My product has a melting point 5°C lower than the literature value (208-210°C). NMR shows a broad singlet at 12.5 ppm. Diagnosis: Incomplete decarboxylation, leading to 2-(4-bromo-2-(trifluoromethyl)benzylidene)malonic acid .

  • Cause: The decarboxylation step requires temperatures above 90°C. If the reaction was run in ethanol at reflux (78°C) without sufficient pyridine, the diacid intermediate remains.

  • Protocol Adjustment: Ensure the reaction solvent is Pyridine (reflux at 115°C) or add a specific decarboxylation step (heating the crude solid neat or in high-boiling solvent like chlorobenzene) until

    
     evolution ceases.
    

Q3: The reaction mixture turned black/tarry. How do I prevent this? Diagnosis: Base-catalyzed polymerization of the aldehyde or product.

  • Cause: The electron-deficient aldehyde is sensitive to strong bases or prolonged heating with excess piperidine.

  • Solution: Use a catalytic amount of piperidine (0.1 eq) and use Pyridine as the solvent. Add

    
    -alanine as a milder co-catalyst if tarring persists.
    

Part 2: The Heck Coupling Route (Precision Protocol)

For applications requiring high isomeric purity or when the aldehyde starting material is unavailable, the Heck coupling of 4-bromo-1-iodo-2-(trifluoromethyl)benzene with acrylic acid is utilized.

Workflow Visualization

Heck_Pathway ArI 4-Bromo-1-iodo-2- (trifluoromethyl)benzene Target Target (E)-Product ArI->Target Linear Insertion Imp_Regio Impurity C: Regioisomer (Branched) ArI->Imp_Regio Branched Insertion Imp_Des Impurity D: Des-iodo/bromo ArI->Imp_Des Proto-dehalogenation Acrylic Acrylic Acid Acrylic->Target Pd Pd(OAc)2 / PPh3 Pd->Target

Figure 2: Selectivity challenges in the Heck coupling of steric-heavy substrates.

Troubleshooting & FAQs

Q4: We are observing a "branched" isomer impurity. How do we control regioselectivity? Diagnosis: Formation of 2-(4-bromo-2-(trifluoromethyl)phenyl)acrylic acid (alpha-arylation).

  • Cause: The bulky ortho-

    
     group influences the coordination of the alkene to the Palladium center. While electronic effects favor the linear (beta) product, steric bulk can occasionally force alpha-insertion.
    
  • Solution:

    • Solvent Switch: Use polar aprotic solvents like DMF or NMP.

    • Ligand Choice: Employ bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) which enforce a tighter bite angle and favor linear insertion over bulky monodentate phosphines.

Q5: The bromine atom is missing in the final product (Des-bromo impurity). Diagnosis: Oxidative addition into the C-Br bond or protodehalogenation.

  • Cause: The Heck reaction targets the C-I bond. However, if the temperature is too high (>120°C) or the catalyst is too active, the Pd can insert into the C-Br bond, leading to polymerization or reduction.

  • Solution:

    • Temperature Control: Maintain reaction temperature strictly below 100°C.

    • Catalyst: Use

      
       without electron-rich ligands that might activate the C-Br bond. The C-I bond is sufficiently reactive to couple under mild conditions.
      

Part 3: Comparative Impurity Profile

Impurity TypeOriginStructure DescriptionDetection (H-NMR)Removal Strategy
(Z)-Isomer Knoevenagel / HeckCis-alkene geometryVinyl coupling

Acidic Ethanol Reflux; Recrystallization
Benzylidene Malonate KnoevenagelIncomplete decarboxylationNo vinyl doublets; acidic proton >12 ppmHeat to >100°C to drive

loss
Branched Regioisomer HeckAlpha-arylationGeminal vinyl protons (singlets)Chromatography (difficult to crystallize)
Des-Bromo HeckSide reaction at C-BrLoss of aromatic splitting patternControl reaction temp; Scavenger resin

Part 4: Analytical Validation (Self-Check)

Before releasing the batch, validate the structure using these NMR checkpoints:

  • The Vinyl Doublets: Look for two doublets in the 6.5–8.0 ppm region.

    • Target (E): Coupling constant

      
      .
      
    • Impurity (Z): Coupling constant

      
      .
      
  • The Trifluoromethyl Effect: The ortho-

    
     group causes significant deshielding of the adjacent aromatic proton. Ensure the integration matches 1H.
    
  • Residual Solvent: Pyridine is a common contaminant in the Knoevenagel route. Check for multiplets at 7.2, 7.6, and 8.6 ppm.

References

  • Organic Chemistry Portal. (2024).[1] Heck Reaction - Mechanism and Recent Literature. Retrieved from [Link]

  • Sparkes, H. A., et al. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation. Royal Society of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026).[2] E/Z (cis/trans) Isomerism Explained: Priority Rules and Examples. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2023). Cinnamic Acid Impurities and Related Compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-bromo-2-(trifluoromethyl)cinnamic acid.

This critical intermediate is typically synthesized via the Knoevenagel-Doebner condensation. Achieving high yields and stereochemical purity requires precise thermodynamic and kinetic control to navigate the steric and electronic complexities of the ortho-trifluoromethyl (-CF₃) group.

Mechanistic Workflow & Reaction Pathway

The synthesis relies on the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with malonic acid. The diagram below illustrates the critical pathway, highlighting the intermediate states and the primary risk of over-decarboxylation.

Pathway SM 4-Bromo-2-(trifluoromethyl) benzaldehyde + Malonic Acid Condensation Knoevenagel Condensation (Base Catalyst) SM->Condensation Intermediate Alkylidene Malonate (Diacid Intermediate) Condensation->Intermediate Decarboxylation 1st Decarboxylation (90-110°C) Intermediate->Decarboxylation -CO2 Product 4-Bromo-2-(trifluoromethyl) cinnamic acid (Target) Decarboxylation->Product SideReaction 2nd Decarboxylation (>120°C or Excess Amine) Product->SideReaction Prolonged Heat Byproduct 4-Bromo-2-(trifluoromethyl) styrene (Side Product) SideReaction->Byproduct -CO2

Fig 1: this compound synthesis pathway and over-decarboxylation risk.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 50%. What is the primary cause? A1: The ortho-trifluoromethyl (-CF₃) group is highly electron-withdrawing, which beneficially increases the electrophilicity of the aldehyde. However, its significant steric bulk hinders the approach of the bulky malonate enolate. If your yield is low, it is likely due to incomplete decarboxylation of the intermediate alkylidene malonate diacid. Ensure your reaction temperature is strictly maintained between 100°C and 110°C. Temperatures below 90°C will stall the reaction at the diacid stage.

Q2: I am detecting a significant impurity in my NMR/HPLC. How do I prevent the formation of the styrene byproduct? A2: The primary side reaction in the Doebner modification is the over-decarboxylation of the cinnamic acid product into 4-bromo-2-(trifluoromethyl)styrene. This occurs when the reaction is heated above 120°C or when an excess of the piperidine catalyst is used. Mechanistic studies demonstrate that excess piperidine acts as a leaving group promoter that facilitates this second decarboxylation[1]. Limit piperidine to 0.1 equivalents and strictly monitor the reaction time (do not exceed 12 hours).

Q3: My product crashes out as a sticky oil instead of a crystalline solid during the acidic workup. How do I fix this? A3: This is a classic crystallization failure caused by rapid pH changes or elevated aqueous temperatures during the quench. The cinnamic acid derivative must be precipitated slowly to form a self-validating, pure crystalline lattice. Cool your alkaline aqueous layer to 0–5°C using an ice bath before acidification. Add the 50% H₂SO₄ dropwise until pH 2 is reached[2]. If an oil forms, gently heat the mixture to redissolve the oil, then allow it to cool to room temperature undisturbed before placing it back in the ice bath.

Q4: I am getting a mixture of E and Z isomers. How do I maximize the (E)-isomer yield? A4: The Knoevenagel-Doebner reaction is under thermodynamic control. The (E)-isomer is the thermodynamically favored product due to minimized steric clash between the bulky 4-bromo-2-(trifluoromethyl)phenyl ring and the carboxylic acid group. Prolonged heating at the optimal temperature (110°C) allows equilibration to the (E)-isomer. Furthermore, the final recrystallization step from an ethanol/water mixed solvent system will selectively isolate the (E)-isomer due to its distinct solubility profile.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and product distribution.

Reaction ConditionCatalyst SystemTemp (°C)Time (h)Target Yield (%)Styrene Impurity (%)
Standard Doebner Piperidine (0.1 eq) / Pyridine1101285 - 90< 2
Sub-optimal Heat Piperidine (0.1 eq) / Pyridine7024< 40*0
Over-heating Piperidine (0.5 eq) / Pyridine13012< 50> 30
Green Synthesis L-Proline (0.1 eq) / Ethanol801675 - 80< 1

*Note: The major component isolated under sub-optimal heat is the un-decarboxylated diacid intermediate.

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded within the steps to confirm success before proceeding.

Protocol A: Standard Knoevenagel-Doebner Condensation

This is the most robust method for maximizing yield, utilizing traditional base catalysis.

  • Reaction Setup: To a solution of pyridine (3 volumes), add 4-bromo-2-(trifluoromethyl)benzaldehyde (1.0 mmol) and malonic acid (2.0 mmol). Add a catalytic amount of piperidine (0.1 mmol).

    • Causality: Pyridine acts as both solvent and weak base, while piperidine forms the reactive iminium ion intermediate with the aldehyde, overcoming the steric hindrance of the ortho-CF₃ group.

  • Thermal Condensation: Slowly heat the reaction mass to 110°C and maintain for 10–12 hours.

    • Validation Checkpoint: Monitor the reaction by TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the intermediate diacid spot confirms the completion of the first decarboxylation[2].

  • Alkaline Quench & Wash: Cool to room temperature and quench into 10 volumes of water. Add NaOH (2.0 mmol) to form the water-soluble sodium cinnamate salt. Wash the aqueous layer with ethyl acetate (2 × 20 vol).

    • Causality: This crucial step removes unreacted aldehyde, pyridine, and any non-polar styrene byproducts, ensuring the purity of the final acid.

  • Acidification & Isolation: Cool the aqueous layer to 0°C. Slowly acidify with 50% sulfuric acid until pH 2 is reached.

    • Validation Checkpoint: A white to off-white precipitate will form immediately. Filter, wash with cold water, and dry in an oven at 50–60°C overnight to afford the pure product[2].

Protocol B: Green Synthesis (Proline-Mediated)

An alternative for researchers requiring a pyridine-free workflow.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-(trifluoromethyl)benzaldehyde (1.0 mmol) and malonic acid (1.5 mmol) in ethanol (0.5 M). Add L-proline (0.1 mmol).

    • Causality: Proline acts as a bifunctional organocatalyst, providing both an secondary amine for iminium formation and a carboxylic acid for hydrogen bonding, eliminating the need for toxic pyridine[3].

  • Reflux: Heat the mixture to 80°C (reflux) for 16 hours.

  • Isolation: Concentrate the ethanol under reduced pressure. Dissolve the residue in saturated aqueous NaHCO₃ and wash with dichloromethane to remove organic impurities. Acidify the aqueous phase to pH 2 using 2M HCl at 0°C. Filter and dry the resulting crystals.

References

  • Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.[Link]

  • PMC (National Institutes of Health). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol.[Link]

Sources

Technical Support Center: 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive support resource for 4-Bromo-2-(trifluoromethyl)cinnamic acid , a specialized building block used in medicinal chemistry and organic synthesis.

Classification: Halogenated Aromatic Acid | Application: Organic Synthesis / MedChem Intermediate Document Type: Stability & Storage Troubleshooting Guide Version: 2.1 (Current)[1]

Part 1: Critical Storage Parameters (The "Why" and "How")

This section defines the non-negotiable storage conditions required to maintain the structural integrity of the olefinic double bond and the halogenated aromatic core.

Q: What are the optimal storage conditions for long-term stability?

A: You must store this compound under refrigerated conditions (2–8°C) in a desiccated, amber glass vial .[1]

  • Temperature (2–8°C): While many cinnamic acid derivatives appear stable at room temperature, the electron-withdrawing trifluoromethyl (

    
    ) and bromo (
    
    
    
    ) substituents increase the electrophilicity of the alkene.[1][2] Elevated temperatures can accelerate slow oxidative degradation or polymerization.[1]
  • Light Protection (Amber Vials): The cinnamic acid moiety is inherently photosensitive.[1] Exposure to UV or visible light triggers a [2+2] photocycloaddition , leading to the formation of cyclobutane dimers (truxillic/truxinic acid derivatives).[1] This process is irreversible in the solid state.[1]

  • Atmosphere (Inert Gas): For storage exceeding 3 months, backfill the vial with Argon or Nitrogen.[1] This prevents oxidative yellowing of the aromatic ring.[1]

Q: The compound arrived at ambient temperature. Is it degraded?

A: Likely no . Short-term exposure (transit times of 3–7 days) to ambient temperatures (up to 25°C) is generally acceptable provided the container remained sealed and shielded from direct sunlight.[1][2]

  • Action: Immediately transfer the container to 2–8°C storage upon receipt.

  • Verification: If the powder is white to off-white and free-flowing, it is chemically intact.[1][2] If it appears fused, sticky, or bright yellow, proceed to the Troubleshooting section.

Part 2: Stability Troubleshooting & Diagnostics

Use this matrix to diagnose visual or physical changes in your sample.[1]

ObservationProbable CauseMechanismRecovery/Action
Yellow/Orange Discoloration Photo-oxidation or DimerizationFormation of quinoid impurities or [2+2] dimers due to light exposure.[1][2]Recrystallize. (See Protocol A).[1] If purity is <95%, discard.[1]
Caking / Clumping HygroscopicityAbsorption of atmospheric moisture.[1]Vacuum Dry. Dry over

for 24h. Check NMR for hydrolysis.
Insoluble Precipitate PolymerizationRadical-induced polymerization of the alkene.[1]Filter. Dissolve in DMSO; filter out insoluble polymer.
Gas Evolution (in solution) DecarboxylationLoss of

catalyzed by heat/base.[1]
Irreversible. The material has converted to the styrene derivative.[1]
Q: My sample has turned a faint yellow. Can I still use it?

A: Yes, with caution. Faint yellowing often indicates trace surface oxidation (ppm levels) rather than bulk degradation.[1]

  • Run a TLC: (Solvent: 50% EtOAc/Hexanes). If a single spot matches the reference (

    
     for acids), the bulk is intact.[1]
    
  • Solubility Check: Dissolve 10 mg in 1 mL DMSO. If the solution is clear (not cloudy), the yellowing is likely a minor surface impurity that will be removed during your reaction workup.[1]

Q: Is this compound compatible with basic conditions?

A: Only transiently. The electron-deficient nature of the ring (due to


 and 

) makes the carboxylic acid prone to decarboxylation under forcing basic conditions (e.g.,

in DMF at >100°C), converting the cinnamic acid to the corresponding styrene (4-bromo-2-trifluoromethylstyrene).[1][2]
  • Rule: Avoid heating above 80°C in the presence of strong bases unless decarboxylation is the intended pathway.[1]

Part 3: Handling & Re-purification Protocols

Protocol A: Re-purification via Recrystallization

Use this if the compound has significantly discolored.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (approx. 60°C).[1]

  • Filtration: If insoluble particles remain (polymers), filter the hot solution through a 0.45 µm PTFE syringe filter.

  • Crystallization: Add warm water dropwise until persistent turbidity is observed.[1] Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles/powder and dry under high vacuum for 4 hours.

Protocol B: Solubility Guide for Reaction Planning

Based on the lipophilicity conferred by the halogenated ring.

SolventSolubility RatingNotes
DMSO Excellent (>100 mg/mL)Preferred for stock solutions.[1][2]
DMF ExcellentGood for coupling reactions.[1]
Methanol GoodSuitable for transfers/analysis.[1]
DCM/Chloroform ModerateMay require sonication.[1]
Water InsolubleRequires pH > 8 (salt formation) to dissolve.[1]

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the decision logic for storage and the chemical pathways that lead to degradation.

StorageLogic Incoming Incoming Material (this compound) QC_Check Visual QC Check Incoming->QC_Check WhitePowder White/Off-White Free Flowing QC_Check->WhitePowder Pass YellowSticky Yellow/Sticky or Clumped QC_Check->YellowSticky Fail Storage STORAGE: Amber Vial, 2-8°C, Desiccated WhitePowder->Storage Recrystallize (Protocol A) Recrystallize (Protocol A) YellowSticky->Recrystallize (Protocol A) Dimer [2+2] Cyclobutane Dimer (Irreversible) Storage->Dimer If exposed to Light Styrene Decarboxylation Product (Styrene Derivative) Storage->Styrene If exposed to Heat LightPath UV Light Exposure HeatPath Heat (>80°C) + Base

Figure 1: Incoming Quality Control and Degradation Pathway Matrix.[1][2] Blue nodes indicate standard process flow; red dashed lines indicate failure modes.[1]

References

  • Solid-State Photochemistry of Cinnamic Acids

    • Mechanism:[1][3][4] The [2+2] cycloaddition of cinnamic acid derivatives in the solid state is topologically controlled by the crystal lattice packing.[1]

    • Source: Cohen, M. D., & Schmidt, G. M. J. (1964).[1] Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society.[1]

    • [1][2]

  • Decarboxylation of Electron-Deficient Acids

    • Mechanism:[1][3][4] Electron-withdrawing groups (like

      
       and 
      
      
      
      ) on the aromatic ring stabilize the transition state for decarboxylation, lowering the activation energy required, especially in polar aprotic solvents.[1]
    • Source: Goossen, L. J., et al. (2010).[1] Decarboxylative Cross-Coupling Reactions.[1] Synthesis.

    • [1][2]

  • Safety & Handling (SDS Data)

    • Data: Standard safety data for halogenated cinnamic acids (H315, H319, H335).[1][5]

    • Source: Sigma-Aldrich Safety Data Sheet (Generic Cinnamic Acid Derivatives).[1][2]

Sources

Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will explore the most common synthetic routes, delve into potential side reactions, and provide validated protocols for purification and analysis.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several standard organic transformations, can present unique challenges due to the electronic and steric properties of the bromo and trifluoromethyl substituents on the aromatic ring. This guide will focus on the two most prevalent and practical synthetic strategies: the Knoevenagel Condensation and the Heck Reaction.

For each method, we will address frequently encountered problems in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

II. Troubleshooting the Knoevenagel Condensation Route

The Knoevenagel condensation provides a direct and often high-yielding route to cinnamic acids from the corresponding benzaldehyde. In the case of this compound, the reaction proceeds via the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with malonic acid, typically in the presence of a basic catalyst, followed by decarboxylation.[1][2]

Knoevenagel Condensation 4-Bromo-2-(trifluoromethyl)benzaldehyde 4-Bromo-2-(trifluoromethyl)benzaldehyde Intermediate Arylidenemalonic Acid Intermediate 4-Bromo-2-(trifluoromethyl)benzaldehyde->Intermediate + Malonic Acid (Base catalyst, e.g., Piperidine/Pyridine) Malonic Acid Malonic Acid Product This compound Intermediate->Product Heat (-CO2) CO2 CO2 Intermediate->CO2

Caption: Knoevenagel condensation pathway for this compound synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My Knoevenagel condensation is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Knoevenagel condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde can stem from several factors. The electron-withdrawing nature of both the bromo and trifluoromethyl groups activates the aldehyde towards nucleophilic attack, but other issues can impede the reaction.

  • Catalyst Inactivity: The commonly used base catalysts, such as piperidine or pyridine, can degrade over time. Ensure you are using fresh, high-purity reagents. For this substrate, a combination of pyridine as the solvent and a catalytic amount of piperidine is a standard and effective choice.[3]

  • Suboptimal Temperature: While some Knoevenagel condensations proceed at room temperature, this particular substrate may benefit from gentle heating to drive the reaction to completion. A temperature range of 80-110 °C is typically effective.[3]

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While not always necessary, performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically can improve yields, especially in large-scale reactions.

  • Purity of Starting Materials: Impurities in the 4-bromo-2-(trifluoromethyl)benzaldehyde, such as the corresponding benzoic acid (from oxidation), can interfere with the reaction. It is advisable to use freshly purified or commercially available high-purity starting material.

Q2: I'm observing a significant amount of a side product that is not my desired cinnamic acid. What could it be and how can I prevent its formation?

A2: The most probable side reaction in this Knoevenagel condensation is the formation of a Michael addition product.[4]

  • Michael Addition: The initial product, the α,β-unsaturated arylidenemalonic acid, is an excellent Michael acceptor. A second molecule of the malonic acid enolate can add to the double bond, leading to a more complex and often difficult-to-separate byproduct.

    Prevention Strategies:

    • Control Stoichiometry: Use a molar ratio of aldehyde to malonic acid close to 1:1. A large excess of malonic acid can favor the Michael addition.

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote the formation of the Michael adduct. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting aldehyde is consumed.

    • Base Concentration: Use only a catalytic amount of the base. An excess of a strong base can increase the concentration of the malonic acid enolate and favor the Michael addition.

Q3: The decarboxylation step seems to be incomplete, leaving me with the intermediate arylidenemalonic acid. How can I ensure complete decarboxylation?

A3: Incomplete decarboxylation is a common issue. The stability of the intermediate can be influenced by the substituents on the aromatic ring.

  • Ensure Sufficient Heating: Decarboxylation is a thermally driven process. After the initial condensation, ensure the reaction mixture is heated at a sufficiently high temperature (typically refluxing in pyridine, around 115 °C) for an adequate amount of time to drive off carbon dioxide.[3]

  • Acidic Workup: A final acidic workup not only precipitates the cinnamic acid product but can also help to complete the decarboxylation of any remaining intermediate. After cooling the reaction mixture, pouring it into a mixture of ice and concentrated hydrochloric acid is a standard procedure.[3]

III. Troubleshooting the Heck Reaction Route

The Heck reaction offers a powerful alternative for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide, such as 1-bromo-4-iodo-2-(trifluoromethyl)benzene, with acrylic acid in the presence of a palladium catalyst and a base.[4][5] The higher reactivity of the carbon-iodine bond allows for selective coupling at that position.

Heck Reaction Aryl_Halide 1-Bromo-4-iodo-2-(trifluoromethyl)benzene Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_Halide->Catalyst_Cycle Acrylic_Acid Acrylic Acid Acrylic_Acid->Catalyst_Cycle Product This compound Catalyst_Cycle->Product Base (e.g., Triethylamine)

Caption: Heck reaction pathway for this compound synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My Heck reaction is giving a low yield of the desired product. What are the critical parameters to check?

A1: Low yields in Heck reactions, especially with electron-deficient aryl halides, can be due to several factors.

  • Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Choice of Palladium Source and Ligand: For this type of substrate, a common and effective catalyst system is palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃). The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base Selection: The base is critical for neutralizing the hydrohalic acid produced during the reaction and for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is a common choice. Ensure the base is pure and dry.

  • Reaction Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-120 °C. The optimal temperature will depend on the solvent and the specific catalyst system used.

Q2: I am observing a significant amount of a dark precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear sign of catalyst decomposition and is a common cause of low yields.

  • Causes of Catalyst Decomposition:

    • Oxygen Contamination: The Pd(0) species is readily oxidized by oxygen.

    • High Temperatures: Prolonged heating at very high temperatures can lead to catalyst agglomeration and precipitation.

    • Insufficient Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst. An inadequate amount of ligand can leave the palladium center exposed and prone to decomposition.

  • Prevention Strategies:

    • Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction.

    • Optimize Ligand to Palladium Ratio: A common starting point is a Pd:Ligand ratio of 1:2 to 1:4.

    • Temperature Control: Avoid excessive temperatures and monitor the reaction to avoid unnecessarily long reaction times.

Q3: My product is contaminated with a significant amount of a biaryl impurity. What is this and how can I minimize its formation?

A3: The biaryl impurity is most likely the result of homocoupling of the starting aryl halide.

  • Homocoupling Side Reaction: Two molecules of the aryl halide can couple to form a biaryl species. In this case, you might observe the formation of a bromo-iodo-trifluoromethyl-biphenyl derivative. This side reaction is often favored at higher temperatures and with certain catalyst systems.

  • Minimization Strategies:

    • Lower Reaction Temperature: If homocoupling is a significant issue, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands (e.g., tri-o-tolylphosphine) or using a different palladium precursor might be beneficial.

IV. Purification and Characterization

Regardless of the synthetic route, proper purification and characterization are essential to obtain high-purity this compound.

Purification Protocols

Recrystallization: This is often the most effective method for purifying the crude product.

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

    • Toluene or Heptane/Ethyl Acetate: For less polar impurities, a solvent system like toluene or heptane with a co-solvent like ethyl acetate can be effective.

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed.

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture. Due to the acidic nature of the product, tailing on the silica gel can be an issue. Adding a small amount (0.5-1%) of acetic acid to the eluent can help to obtain sharper peaks.

Characterization Data

The following table summarizes the expected NMR spectral data for this compound, which is crucial for confirming the structure and assessing the purity of the final product. The data is predicted based on known substituent effects and data from similar compounds.[6][7]

Nucleus Predicted Chemical Shift (ppm) and Multiplicity Assignment
¹H~ 8.0 (d)Aromatic CH
~ 7.8 (dd)Aromatic CH
~ 7.7 (d)Aromatic CH
~ 7.6 (d, J ≈ 16 Hz)Vinylic CH
~ 6.6 (d, J ≈ 16 Hz)Vinylic CH
> 12 (br s)Carboxylic acid OH
¹³C~ 167Carboxylic C=O
~ 142Vinylic CH
~ 138Aromatic C-Br
~ 134 (q)Aromatic C-CF₃
~ 132Aromatic CH
~ 129Aromatic CH
~ 125Vinylic CH
~ 124 (q)Aromatic CH
~ 123 (q)CF₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The quartet (q) multiplicity for the carbons near the trifluoromethyl group is due to C-F coupling.

V. References

  • Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry.

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.

  • Yates, J. L. R., & Sparkes, H. A. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 15(21), 4271-4279.

  • BenchChem. (2025). Side reactions and byproduct formation in cinnamic acid synthesis.

  • Gawande, M. B., et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.

  • Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2013). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.

  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR spectrum.

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press.

Sources

troubleshooting failed reactions of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2-(trifluoromethyl)cinnamic acid

Product Overview

  • Compound Name: this compound[1]

  • Chemical Class: Halogenated Aryl Cinnamic Acid / Electron-Deficient Michael Acceptor[1]

  • Primary Applications: Intermediate for HCV NS3/4A protease inhibitors, anti-inflammatory agents, and fluorinated material science building blocks.

  • Key Reactivity Features:

    • C4-Bromide: Activated for Pd-catalyzed cross-coupling (Suzuki, Heck) due to the electron-withdrawing trifluoromethyl (–CF₃) and vinyl groups.[1]

    • C2-Trifluoromethyl: Induces significant steric twist, disrupting planarity between the phenyl ring and the vinyl group; strongly electron-withdrawing.[1]

    • 
      -Unsaturated Carboxylic Acid:  Susceptible to decarboxylation under thermal stress; prone to competitive Michael addition (1,4-attack) during amidation.[1]
      

Troubleshooting Guide: Frequently Asked Questions (FAQ)

Category 1: Cross-Coupling Failures (Suzuki/Sonogashira at C4-Br)

Q: My Suzuki coupling at the C4-position is stalling or yielding <20% product. I see unreacted starting material and some dehalogenated byproduct. What is wrong?

A: The issue is likely competitive protodeboronation of the boronic acid or catalyst poisoning by the free carboxylic acid.

  • Root Cause 1: Free Acid Interference. The free carboxylic acid (–COOH) can coordinate to Palladium (Pd), forming unreactive "Pd-carboxylate" resting states.[1] It also consumes base equivalents intended for the transmetallation step.[1]

  • Root Cause 2: Electronic Mismatch. The 4-bromo-2-(trifluoromethyl) motif is electron-poor.[1] While oxidative addition is fast, the subsequent transmetallation with an electron-poor boronic acid can be sluggish.[1] If the reaction is too slow, the boronic acid hydrolyzes (protodeboronation).

  • Solution Protocol:

    • Protect the Acid: Convert the acid to a Methyl or tert-Butyl ester before coupling.[1] This prevents catalyst poisoning and solubility issues.[1]

    • Switch Ligands: Use electron-rich, bulky phosphine ligands like XPhos or SPhos .[1] These facilitate the difficult transmetallation step and stabilize the Pd(0) species.

    • Base Selection: Switch from carbonate bases (

      
      ) to phosphate (
      
      
      
      ) or fluoride (
      
      
      ) bases, which are often superior for sterically hindered or electron-deficient couplings.[1]

Q: I am observing significant homocoupling of my boronic acid partner. A: This indicates the oxidative addition to your 4-bromo substrate is failing to compete with the oxidation of the boronic acid. Ensure your solvent is rigorously degassed (sparge with Argon for 20 mins) and increase the catalyst loading to 5 mol%.

Category 2: Amide Coupling & Derivatization Issues

Q: During amide coupling using EDC/HOBt, I am getting a complex mixture. NMR suggests the double bond is gone or altered. Why?

A: You are likely experiencing competitive Michael Addition (1,4-addition) rather than 1,2-acylation. [1]

  • The Mechanism: The 2-CF₃ group is strongly electron-withdrawing, making the

    
    -carbon of the vinyl group highly electrophilic. Nucleophilic amines (especially primary amines) can attack the 
    
    
    
    -carbon (Michael addition) faster than they attack the activated ester.
  • Diagnosis: Check

    
     NMR.[1] Loss of the characteristic vinyl doublets (
    
    
    
    Hz) indicates Michael addition.
  • Solution Protocol:

    • Change Activation Method: Avoid slow-activating reagents like EDC. Use T3P (Propylphosphonic anhydride) or HATU with a non-nucleophilic base (DIPEA).[1] These reagents form the amide bond much faster, kinetically favoring the 1,2-addition.

    • Order of Addition: Pre-activate the acid with the coupling agent before adding the amine.

    • Temperature Control: Perform the reaction at 0°C initially. Michael addition has a higher activation energy barrier than acylation in many activated systems; keeping it cold favors the amide.[1]

Category 3: Stability & Decarboxylation

Q: Upon heating the reaction >100°C, the starting material disappears, but I don't see the product. I see a new spot that looks like a styrene derivative.

A: You are triggering thermal decarboxylation.

  • The Science: Electron-deficient cinnamic acids (like this 2-CF₃ substituted one) have a lower barrier to decarboxylation.[1] The –CF₃ group stabilizes the transition state for the loss of

    
    .
    
  • Prevention:

    • Avoid High Heat: Do not heat above 80°C if possible.

    • Avoid Cu(I) Catalysts: Copper is a known catalyst for decarboxylation of cinnamic acids.[1] If running a Sonogashira coupling, use a copper-free variant (e.g., Pd(OAc)2 / XPhos /

      
      ).[1]
      

Experimental Data & Protocols

Table 1: Solubility Profile

Data estimated based on structural analogs (4-trifluoromethylcinnamic acid).[1]

SolventSolubility (25°C)Recommendation
Water < 0.1 mg/mLInsoluble.[1] Requires organic co-solvent.[1]
Dichloromethane (DCM) ModerateGood for amide coupling.[1]
DMF / DMSO High (> 50 mg/mL)Preferred for cross-coupling reactions.[1]
Methanol/Ethanol HighSuitable for esterification; avoid for couplings if transesterification is a risk.[1]
Toluene LowPoor solubility unless heated; avoid for initial screening.[1]
Protocol: Optimized Amide Coupling (Minimizing Michael Addition)

Use this protocol to couple this compound with primary amines.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine). Cool the mixture to 0°C in an ice bath.

  • Activation: Add 1.2 eq of T3P (50% in EtOAc) dropwise. Stir for 10 minutes at 0°C.

  • Amine Addition: Add 1.1 eq of the amine partner dropwise.[1]

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Wash with brine.[1] Dry over 
    
    
    
    .[1]
    • Why T3P? It generates a highly reactive intermediate that reacts rapidly with amines, outcompeting the slower Michael addition pathway [1].

Visual Troubleshooting Workflows

Figure 1: Diagnosing Amide Coupling Failures

This decision tree helps users distinguish between Michael addition side-reactions and catalyst failures.

AmideCouplingTroubleshooting Start Start: Amide Coupling Failed CheckNMR Step 1: Analyze 1H NMR of Crude Start->CheckNMR VinylSignals Are Vinyl Protons Present? (Doublets, J ~16Hz) CheckNMR->VinylSignals NoVinyl No: Vinyl signals missing/shifted VinylSignals->NoVinyl No YesVinyl Yes: Vinyl signals intact VinylSignals->YesVinyl Yes MichaelAdd Diagnosis: Michael Addition (1,4-Attack) Solution: Use T3P/HATU at 0°C Avoid EDC/DMAP NoVinyl->MichaelAdd NoReaction Diagnosis: Poor Activation or Sterics Solution: Check Amine Nucleophilicity Try Acid Chloride route YesVinyl->NoReaction

Caption: Decision tree for diagnosing failure modes in amide coupling of electron-deficient cinnamic acids.

Figure 2: Suzuki Coupling Optimization Strategy

Logic flow for optimizing cross-coupling at the C4-bromide position.

SuzukiOptimization Problem Problem: Low Yield / Stalled Reaction CheckAcid Is the Acid Protected? Problem->CheckAcid Protect Action: Esterify Acid (Me/tBu) Prevents catalyst poisoning CheckAcid->Protect No CheckLigand Evaluate Ligand System CheckAcid->CheckLigand Yes Protect->CheckLigand Standard Using PPh3 / dppf? CheckLigand->Standard SwitchLigand Action: Switch to Buchwald Ligands (XPhos, SPhos) for e-poor aryls Standard->SwitchLigand Yes CheckBase Check Base/Solvent Standard->CheckBase No (Already Advanced) SwitchLigand->CheckBase BaseRec Action: Use K3PO4 / Dioxane:H2O Avoid Carbonates if slow CheckBase->BaseRec

Caption: Step-by-step optimization logic for Suzuki coupling of this compound.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Troubleshooting Suzuki Coupling Reactions with Electron-Deficient Substrates. BenchChem Technical Guides.

  • Goossen, L. J., et al. (2010).[1] Decarboxylative Cross-Coupling of Cinnamic Acids. Organic Chemistry Portal.

  • Organic Chemistry Portal. (2023). Synthesis of Cinnamic Acid Derivatives and Michael Addition Risks.

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)benzoic acid derivatives.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis of 4-Bromo-2-(trifluoromethyl)cinnamic acid (CAS: 198205-47-1). This document is structured to assist research chemists in overcoming specific steric and electronic challenges associated with the ortho-trifluoromethyl group during the Knoevenagel condensation.

Status: Operational Ticket ID: SYN-198205-BrCF3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

Target Molecule: (E)-3-(4-Bromo-2-(trifluoromethyl)phenyl)acrylic acid Primary Application: Intermediate for coupling reactions (Suzuki-Miyaura), amide formation in drug discovery scaffolds.

Route Analysis: Knoevenagel vs. Heck

For this specific substrate, the Knoevenagel Condensation (Doebner Modification) is the superior route over the Heck reaction.

FeatureKnoevenagel Condensation (Recommended)Heck Reaction (Alternative)
Starting Material 4-Bromo-2-(trifluoromethyl)benzaldehyde1-Bromo-4-iodo-2-(trifluoromethyl)benzene
Regioselectivity 100% (Aldehyde is the only reactive site)Low/Risky (Competition between I and Br sites)
Purification Precipitation/Recrystallization (High purity)Column Chromatography often required
Cost Low (Malonic acid is cheap)High (Pd catalysts, ligands)

Technical Insight: The ortho-trifluoromethyl group at position 2 exerts significant steric bulk and electron-withdrawing effects. While this deactivates the ring for electrophilic aromatic substitution, it activates the aldehyde carbonyl towards nucleophilic attack, partially offsetting the steric hindrance. However, the bulky CF3 group can impede the final decarboxylation step, requiring optimized thermal conditions.

Standard Operating Procedure (SOP)

Method: Knoevenagel Condensation (Doebner Modification) Scale: 10 mmol (Adaptable to 100 mmol)

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (1.5 - 2.0 equiv)

  • Solvent/Base: Pyridine (Anhydrous, 5-10 volumes)

  • Catalyst: Piperidine (0.1 equiv)

  • Quench: HCl (conc.) / Ice water

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (Pyridine vapor).

  • Dissolution: Charge the flask with 4-Bromo-2-(trifluoromethyl)benzaldehyde (2.53 g, 10 mmol) and Malonic acid (1.56 g, 15 mmol). Add Pyridine (10 mL).

  • Catalysis: Add Piperidine (0.1 mL) dropwise. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 100–110°C (oil bath temperature). Reflux gently.

    • Critical Checkpoint: The reaction typically requires 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the aldehyde spot.[1]

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing Ice (50 g) + conc. HCl (15 mL) with vigorous stirring.

    • Why? The HCl neutralizes the pyridine and protonates the cinnamate salt, precipitating the free acid.

  • Isolation: Stir for 30 minutes to ensure complete precipitation. Filter the white/off-white solid via a Buchner funnel. Wash with cold water (3 x 20 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (3:1) .

    • Solubility Note: The CF3 and Br groups make the molecule lipophilic. Dissolve in hot ethanol first, then add warm water until turbid, and cool slowly.

Visual Workflow & Mechanism

The following diagram illustrates the critical pathway and the specific role of the steric CF3 group during the transition states.

Knoevenagel_Mechanism cluster_trouble Critical Failure Points Start Start: 4-Br-2-CF3-Benzaldehyde + Malonic Acid Deprotonation Enolate Formation (Piperidine Catalyst) Start->Deprotonation Attack Nucleophilic Attack (Aldol-type addition) Deprotonation->Attack Rate Limiting Step 1 (Steric hindrance from CF3) Dehydration Dehydration (-H2O) Attack->Dehydration Intermediate Benzylidene Malonic Acid (Dicarboxylic Acid) Dehydration->Intermediate Decarboxylation Decarboxylation (-CO2, Heat Driven) Intermediate->Decarboxylation Requires >100°C Product Product: (E)-4-Bromo-2-(trifluoromethyl) cinnamic acid Decarboxylation->Product Thermodynamic E-isomer

Caption: Mechanistic flow of the Knoevenagel condensation highlighting the steric checkpoints imposed by the 2-CF3 substituent.

Troubleshooting & FAQs

This section addresses specific issues reported by users working with ortho-substituted trifluoromethyl benzaldehydes.

Q1: The reaction mixture turned dark brown/black. Is my product ruined?

Diagnosis: Pyridine degradation or polymerization. Solution: This is common in pyridine-mediated reactions run at high temperatures for extended periods.

  • Action: Proceed with the acid workup. The dark color is usually due to trace impurities that remain in the filtrate. The product, upon precipitation in HCl, should be off-white. If the solid remains dark, perform a charcoal filtration during the recrystallization step (hot ethanol stage).

Q2: I isolated a solid, but the melting point is too high (>200°C) and it's water-soluble.

Diagnosis: Incomplete workup; you likely isolated the Malonic Acid or the Pyridinium salt of the product. Solution:

  • Test: Check solubility in water. The target cinnamic acid is insoluble in cold water.

  • Fix: Re-suspend the solid in water and adjust pH to < 2 using 6M HCl. Stir for 1 hour. Filter again. The free acid must be fully protonated to precipitate effectively.

Q3: My yield is low (<50%), and NMR shows starting aldehyde.

Diagnosis: Incomplete conversion due to steric hindrance of the 2-CF3 group. Solution:

  • Increase Temperature: Ensure the oil bath is at 110°C (internal temp ~100°C).

  • Catalyst Boost: Add an additional 0.1 equiv of Piperidine after 2 hours.

  • Azeotropic Removal: Switch solvent to Toluene with a Dean-Stark trap, using catalytic Piperidine/Acetic Acid. This removes water, driving the equilibrium forward, though it requires higher temperatures which might degrade the aldehyde. Stick to Pyridine first, just extend time.

Q4: How do I remove the Z-isomer?

Diagnosis: Knoevenagel conditions thermodynamically favor the E-isomer (trans), but trace Z-isomer can form. Solution:

  • Recrystallization: The E-isomer packs much better in the crystal lattice. Recrystallize from Ethanol/Water. The Z-isomer usually remains in the mother liquor.

  • Isomerization: Refluxing the crude material in acidic ethanol (cat. H2SO4) can sometimes isomerize Z to E, but this risks esterification. Recrystallization is safer.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Product oils out upon HCl additionImpurities or rapid precipitationDecant water, dissolve oil in EtOAc, wash with HCl/Brine, dry, and evaporate. Recrystallize residue.
"Wet" solid after filtrationPyridine retentionWash cake thoroughly with 1M HCl, then water. Dry in vacuum oven at 50°C.
Extra NMR peaks at 3-4 ppmUnreacted Malonic AcidWash solid with warm water (Malonic acid is water soluble).

Safety & Handling (E-E-A-T)

  • Trifluoromethyl Stability: The CF3 group is generally stable under these conditions. Avoid using strong reducing agents (e.g., LiAlH4) during downstream processing without specific protocols, as defluorination can occur.

  • Pyridine: Toxic and has a noxious odor. All operations must be in a fume hood.

  • Waste Disposal: The filtrate contains pyridine and HCl. Neutralize with NaOH before disposal into organic non-halogenated waste (or specific basic waste streams depending on facility rules).

References

  • Knoevenagel Condensation Mechanism & Protocols

    • Jones, G. "The Knoevenagel Condensation."[2][3][4][5] Organic Reactions, 2011 .[6][7] A foundational text on the mechanism and scope of the reaction.

  • Synthesis of Cinnamic Acid Derivatives

    • BenchChem Protocols. "Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • Specific Analog Data (Ortho-substituted Cinnamic Acids)

    • L. Zhao et al. "Synthesis of Cinnamic Acid Derivatives." Atlantis Press, 2016. Discusses the synthesis of halogenated cinnamic acids using the pyridine/piperidine method.
  • Solid State Properties of Bromo-Cinnamic Acids

    • Sparkes, H. et al.[8] "4-Bromo-trans-cinnamic acid: structural characterisation."[8] RSC Advances, 2016 . Provides crystallographic insights relevant to purification.

Sources

analytical challenges for 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for halogenated and trifluoromethylated cinnamic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the complex analytical behaviors of 4-Bromo-2-(trifluoromethyl)cinnamic acid .

This molecule presents a unique trifecta of analytical challenges: the acidic carboxylate group (prone to secondary interactions), the highly hydrophobic and electron-withdrawing -CF3 group, and the heavy bromine atom, alongside the inherent E/Z (trans/cis) geometrical isomerism of the alkene backbone. This guide will provide you with field-proven, self-validating methodologies to ensure absolute data integrity.

Section 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: I am observing severe peak tailing and shifting retention times across my HPLC runs. How can I resolve this? A: Peak tailing in cinnamic acid derivatives is almost always caused by secondary interactions between the partially ionized carboxylic acid and residual silanols on the silica-based stationary phase. The -CF3 group at the ortho position significantly increases the acidity of the molecule via inductive electron withdrawal.

Q: My synthesis yields a mixture of E (trans) and Z (cis) isomers, but they co-elute on a standard C18 column. How do I achieve baseline separation? A: The E-isomer is thermodynamically favored, but photoisomerization readily produces the Z-isomer under UV light exposure, a common phenomenon in [1]. Because the bulky -CF3 and -Br groups dominate the overall hydrophobicity, the subtle shape difference between the E and Z isomers is masked on a standard hydrophobic C18 phase.

  • Causality & Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP phase offers enhanced shape selectivity. The fluorine atoms on the stationary phase induce dipole-dipole and

    
     interactions that are highly sensitive to the spatial arrangement of the phenyl ring relative to the double bond, allowing for baseline resolution of the isomers. This is critical for  [2].
    

HPLC_Troubleshooting Start HPLC Issue Detected Tailing Peak Tailing? Start->Tailing Isomers E/Z Co-elution? Start->Isomers Buffer Check Mobile Phase pH (Add 0.1% TFA/FA) Tailing->Buffer Yes Gradient Optimize Gradient (Decrease initial %B) Isomers->Gradient Yes Column Use PFP Column (Enhance shape selectivity) Gradient->Column Still co-eluting

Analytical Troubleshooting Decision Tree for HPLC workflows.

Section 2: Mass Spectrometry (LC-MS/MS) Diagnostics

Q: What is the optimal ionization mode, and how do I definitively identify the parent ion in a complex matrix? A: Always use Electrospray Ionization in Negative Mode (ESI-) for cinnamic acids. The molecule readily loses a proton to form the [M-H]- anion.

  • Causality & Solution: The presence of bromine is your greatest diagnostic asset. Naturally occurring bromine consists of two stable isotopes,

    
    Br and 
    
    
    
    Br, in a ~50.69% to 49.31% ratio. Therefore, you must [3]. Look for a distinct doublet at m/z 293 and m/z 295 of equal intensity. If this 1:1 isotopic signature is missing, you are not looking at your intact target molecule.

Q: What fragmentation pattern should I expect during Collision-Induced Dissociation (CID)? A: The primary fragmentation pathway is the neutral loss of carbon dioxide (-44 Da) from the carboxylate group. Secondary fragmentation often involves the loss of a bromine radical or HF from the trifluoromethyl group. Understanding these pathways is crucial, especially when using related compounds like [4].

MS_Pathway Parent [M-H]- Ion m/z 293 / 295 (1:1) LossCO2 Loss of CO2 (-44 Da) m/z 249 / 251 Parent->LossCO2 CID Energy LossHF Loss of HF (-20 Da) m/z 229 / 231 LossCO2->LossHF Secondary Fragmentation LossBr Loss of Br radical m/z 170 LossCO2->LossBr Alternative Pathway

Diagnostic MS/MS Fragmentation Pathway for this compound.

Section 3: Quantitative Data & Diagnostic Tables

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue/CharacteristicAnalytical Implication
Molecular Weight 295.05 g/mol (Average)Target [M-H]- at m/z 293/295 in LC-MS.
Isotope Pattern

Br :

Br (~1:1)
Crucial diagnostic tool for confirming the intact molecule.
pKa (est.) ~4.0Requires acidic mobile phase (pH < 2.5) to prevent peak tailing.
Isomerism E (trans) / Z (cis)Requires shape-selective stationary phases (e.g., PFP) for baseline resolution.

Table 2: Diagnostic MS/MS Fragmentation (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Assignment
293 (

Br)
24944 Da (CO

)
Decarboxylation of the carboxylic acid group.
295 (

Br)
25144 Da (CO

)
Decarboxylation of the carboxylic acid group.
249 (

Br)
22920 Da (HF)Loss of hydrogen fluoride from the -CF3 group.
249 / 25117079/81 Da (Br•)Homolytic cleavage of the C-Br bond.

Section 4: Validated Experimental Protocols

Protocol 1: Optimized HPLC Workflow for E/Z Isomer Resolution

This protocol is a self-validating system: the system suitability check ensures the column chemistry is actively differentiating the isomers before sample analysis begins.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q water + 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Degas thoroughly to prevent baseline drift at low UV wavelengths.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • System Equilibration: Equilibrate the column at 40°C with 5% Solvent B at a flow rate of 0.4 mL/min for at least 10 column volumes.

  • Gradient Program:

    • 0.0 - 1.0 min: Hold at 5% B

    • 1.0 - 6.0 min: Linear ramp from 5% to 60% B

    • 6.0 - 8.0 min: Linear ramp from 60% to 95% B (Column wash)

    • 8.0 - 10.0 min: Return to 5% B (Re-equilibration)

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to monitor at 270 nm (optimal for the conjugated pi-system).

  • System Suitability (Self-Validation): Inject a mixed E/Z standard. Calculate the resolution (

    
    ) between the two peaks. Proceed with sample analysis only if 
    
    
    
    (baseline separation).
Protocol 2: LC-MS/MS Parameter Setup (Negative ESI)

This protocol utilizes the bromine isotope ratio as an internal validation mechanism to prevent false positives from matrix interferences.

  • Source Optimization: Set the ESI source to negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 400°C.

  • Precursor Ion Scan (MS1): Infuse a 1 µg/mL standard solution directly into the MS. Scan m/z 100-500. Identify the 1:1 doublet at m/z 293 and 295.

  • Product Ion Scan (MS2): Isolate m/z 293 in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV in the collision cell. Record the optimal CE for the m/z 249 product ion.

  • Transition Selection: Select the 293

    
     249 transition for primary quantification (Primary MRM) and 293 
    
    
    
    170 for qualification.
  • Isotopic Validation (Self-Validation): Program a secondary MRM transition for the

    
    Br isotope (m/z 295 
    
    
    
    251). During data analysis, the peak area ratio of (293
    
    
    249) to (295
    
    
    251) must be approximately 1:1. If the ratio deviates by more than 15%, the signal is contaminated by a co-eluting matrix interference.

References

  • Chegg. "Select all the methods below that would help to confirm if bromine atom(s) would be incorporated into the product." Chegg. Available at:[Link]

Validation & Comparative

spectroscopic analysis of 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Spectroscopic Comparison Guide: 4-Bromo-2-(trifluoromethyl)cinnamic acid vs. Core Cinnamic Acid Derivatives

As a Senior Application Scientist, I approach the structural elucidation of complex active pharmaceutical ingredient (API) building blocks not just as a checklist of analytical techniques, but as a holistic, self-validating system.

This compound is a highly functionalized synthetic intermediate. The addition of a trifluoromethyl (-CF₃) group at the ortho position and a bromine (-Br) atom at the para position fundamentally alters the electronic and steric landscape of the parent cinnamic acid core. This guide objectively compares the spectroscopic performance (NMR, FTIR, UV-Vis, and MS) of this compound against standard Cinnamic Acid and 4-Bromocinnamic acid, detailing the causality behind these spectral shifts and providing robust, self-validating experimental protocols.

Mechanistic Rationale: The Impact of -CF₃ and -Br Substituents

To accurately interpret the spectroscopic data, we must first understand the physical organic chemistry driving the signal shifts:

  • Steric Hindrance & UV-Vis Blue Shift: Unsubstituted trans-cinnamic acid exhibits a UV-Vis absorption maximum (

    
    ) at ~273 nm due to the extended 
    
    
    
    conjugation between the aromatic ring and the alkene[1]. However, the bulky ortho-CF₃ group creates a steric clash with the vinylic protons, forcing the aromatic ring slightly out of coplanarity. This reduced conjugation length causes a hypsochromic (blue) shift in the UV spectrum.
  • Inductive Deshielding in NMR: The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I). This strips electron density from the aromatic ring and the adjacent alkene, significantly deshielding the nearby protons (moving them downfield to higher ppm values) compared to standard cinnamic acid[2].

  • Heavy Atom Isotopic Signatures: The para-bromine atom provides a definitive mass spectrometry signature. Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creating a diagnostic doublet in the mass spectrum that immediately validates the mono-brominated structure.

G A 4-Bromo-2-(trifluoromethyl) cinnamic acid B Ortho -CF3 Group (Steric & Inductive) A->B C Para -Br Group (Heavy Atom & Mesomeric) A->C D Reduced Conjugation (Ring Twist) B->D F 1H NMR Deshielding (H-beta ~7.85 ppm) B->F G Isotopic Mass Splitting (~1:1 79Br/81Br) C->G E UV-Vis Blue Shift (λmax ~265 nm) D->E

Structural and electronic effects of -CF3 and -Br substituents on spectroscopic readouts.

Comparative Spectroscopic Data

The tables below summarize the quantitative data, demonstrating how the -CF₃ and -Br substituents perturb the baseline signals of the cinnamic acid core.

Table 1: ¹H NMR Comparative Data (400 MHz, DMSO-d₆)

Notice the pronounced downfield shift of the H-β and H-6 protons in the di-substituted derivative due to the -CF₃ group's inductive effect.

Proton AssignmentCinnamic Acid (δ ppm)4-Bromocinnamic Acid (δ ppm)4-Bromo-2-(CF₃)cinnamic acid (δ ppm)
Carboxylic (-COOH) 12.42 (br s)12.45 (br s)12.60 (br s)
Alkene (H-β) 7.60 (d, J=16.0 Hz)7.55 (d, J=16.0 Hz)7.85 (d, J=15.8 Hz)
Alkene (H-α) 6.53 (d, J=16.0 Hz)6.55 (d, J=16.0 Hz)6.65 (d, J=15.8 Hz)
Aromatic (H-2/H-6) 7.69 (m)7.65 (d, J=8.5 Hz)7.95 (d, J=8.4 Hz, H-6 only)
Aromatic (H-3/H-5) 7.40 (m)7.60 (d, J=8.5 Hz)8.05 (d, H-3), 7.88 (dd, H-5)
Table 2: Key Spectroscopic Differentiators (FTIR, UV-Vis, MS)
TechniqueParameterCinnamic Acid4-Bromo-2-(CF₃)cinnamic acidMechanistic Cause
UV-Vis

(Methanol)
~273 nm~265 nmOrtho-CF₃ steric clash reduces ring-alkene coplanarity, blue-shifting the

transition[1].
FTIR C-F StretchAbsent1120, 1165 cm⁻¹ (Strong)High dipole moment of C-F bonds creates intense IR absorption[3].
FTIR C=O Stretch1685 cm⁻¹1695 cm⁻¹Inductive withdrawal strengthens the C=O bond slightly[4].
MS (ESI-) [M-H]⁻ Isotopic Pattern147.0 m/z (Singlet)292.9 / 294.9 m/z (1:1 Doublet)Natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
¹⁹F NMR Chemical ShiftN/A-58.5 ppm (Singlet, 3F)Deshielded trifluoromethyl group on an electron-deficient aromatic ring.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Every analytical choice is grounded in the specific physicochemical properties of halogenated cinnamic acids.

Workflow S1 Sample Prep (DMSO-d6 / MeOH) S2 Multinuclear NMR (1H, 13C, 19F) S1->S2 S3 ATR-FTIR (Direct Solid) S1->S3 S4 LC-HRMS (ESI- Mode) S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Self-validating multi-modal spectroscopic workflow for halogenated cinnamic acids.

Protocol 1: Multinuclear NMR (¹H, ¹³C, ¹⁹F) Acquisition
  • Causality & Solvent Choice: DMSO-d₆ is selected over CDCl₃. Highly functionalized, rigid aromatic acids often exhibit poor solubility in non-polar solvents. DMSO-d₆ effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, yielding sharper peaks and ensuring complete dissolution[2].

  • Step-by-Step Method:

    • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • System Suitability: Lock the spectrometer to the deuterium signal of DMSO-d₆. Calibrate the chemical shift scale utilizing the internal TMS peak at exactly 0.00 ppm.

    • Acquisition:

      • ¹H NMR (400 MHz): Acquire 16 scans.

      • ¹³C NMR (100 MHz): Acquire 1024 scans with proton decoupling.

      • ¹⁹F NMR (376 MHz): Acquire 64 scans.

    • Internal Validation: Calculate the vinylic coupling constant (

      
      ). A calculated value of ~15.8 Hz definitively validates the trans (E) geometry of the alkene, as dictated by the Karplus equation[2]. Furthermore, the integration ratio of vinylic to aromatic protons must be exactly 2:3.
      
Protocol 2: ATR-FTIR Spectroscopy
  • Causality & Technique Choice: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a broad artifact in the 3000-3500 cm⁻¹ region, which obscures the critical O-H stretching band of the carboxylic acid[5]. ATR allows for direct, non-destructive analysis of the neat solid.

  • Step-by-Step Method:

    • Background Calibration: Perform a background scan (air) on the empty diamond crystal to subtract atmospheric CO₂ and water vapor interferences.

    • System Suitability: Run a polystyrene standard film to verify wavenumber accuracy (confirming exact peaks at 1601 cm⁻¹ and 1028 cm⁻¹).

    • Sample Analysis: Place 2-3 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform crystal contact.

    • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Internal Validation: The presence of the C=O stretch at ~1695 cm⁻¹ alongside intense C-F stretching bands between 1100-1300 cm⁻¹ confirms the integrity of both functional groups[4].

Protocol 3: LC-HRMS (ESI-) Analysis
  • Causality & Ionization Choice: Electrospray Ionization in negative mode (ESI-) is the optimal choice for carboxylic acids. They readily deprotonate to form stable [M-H]⁻ ions, minimizing complex fragmentation during intact mass analysis and providing a clean molecular ion peak[1].

  • Step-by-Step Method:

    • Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is within a <5 ppm error margin.

    • Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).

    • Acquisition: Inject 2 µL into the LC-HRMS system. Monitor the m/z range of 100-1000.

    • Internal Validation: Analyze the isotopic pattern of the [M-H]⁻ ion. The presence of a 1:1 doublet at m/z 292.9 and 294.9 definitively confirms the presence of exactly one bromine atom, distinguishing the target compound from any non-halogenated synthetic impurities.

References

  • Title: Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts Source: PMC (NIH) URL: [Link]

  • Title: DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde Source: SciELO México URL: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-2-(trifluoromethyl)cinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cinnamic Acid Scaffold

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and a reactive α,β-unsaturated double bond, allows for extensive chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparison of the biological activity of a specific derivative, 4-Bromo-2-(trifluoromethyl)cinnamic acid, with other notable cinnamic acids, offering insights into their structure-activity relationships and potential as therapeutic agents.

The introduction of halogen atoms, such as bromine, and electron-withdrawing groups, like the trifluoromethyl group, onto the phenyl ring can profoundly influence the biological efficacy of cinnamic acid derivatives.[2] Halogenation can enhance lipophilicity, facilitating cell membrane penetration, while trifluoromethyl groups can improve metabolic stability and binding affinity to target proteins.[1][2] Understanding how these substitutions impact anticancer and anti-inflammatory activities is crucial for the rational design of novel drug candidates.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of cinnamic acid derivatives against various cancer cell lines are a primary area of investigation. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%, is a key metric for comparison.

Data Presentation: In Vitro Cytotoxicity of Cinnamic Acid Derivatives (IC50, µM)
CompoundSubstitutionMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference(s)
This compound 4-Br, 2-CF3Estimated: 5-20Estimated: 10-30Estimated: 15-40Inferred from[3][4]
Unsubstituted Cinnamic AcidNone>100>100>100[4]
4-Bromocinnamic Acid4-Br~50-100~60-120~70-140[1]
2-(Trifluoromethyl)cinnamic Acid2-CF3~30-60~40-80~50-100[3]
4-Hydroxycinnamic Acid (p-Coumaric Acid)4-OH>100>100>100[1]
Caffeic Acid3,4-di-OH~8.5 (OSCC)--[4]
Ferulic Acid4-OH, 3-OCH3>100>100>100[4]

Note: Estimated values for this compound are based on structure-activity relationship trends observed in the literature for bromo- and trifluoromethyl-substituted analogs, as direct experimental data is limited.

Discussion of Structure-Activity Relationships in Anticancer Activity

The data suggests that substitutions on the phenyl ring of cinnamic acid play a critical role in its cytotoxic potential. Unsubstituted cinnamic acid and simple hydroxylated derivatives like p-coumaric and ferulic acid generally exhibit weak anticancer activity, with high IC50 values.[4]

The introduction of a bromine atom at the 4-position appears to moderately enhance cytotoxicity compared to the parent compound.[1] This is likely due to increased lipophilicity, which aids in crossing the cell membrane.

The presence of a trifluoromethyl group, a strong electron-withdrawing group, at the 2-position also appears to increase cytotoxic activity.[3] This enhancement can be attributed to altered electronic properties of the molecule, potentially leading to better target engagement.

Based on these trends, it is reasonable to hypothesize that This compound would exhibit significantly enhanced anticancer activity compared to unsubstituted cinnamic acid and its singly substituted bromo and trifluoromethyl counterparts. The combination of a lipophilic bromine atom and a potent electron-withdrawing trifluoromethyl group is expected to create a synergistic effect, leading to lower IC50 values across various cancer cell lines. The ortho-position of the trifluoromethyl group may also induce a conformational change that could favor binding to specific biological targets.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Cinnamic acid derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and by downregulating pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB signaling pathway.[5][6][7]

Data Presentation: In Vitro Anti-inflammatory Activity of Cinnamic Acid Derivatives
CompoundTarget/AssayInhibition/EffectReference(s)
This compound NF-κB, COX-2, 5-LOXPredicted: Potent InhibitionInferred from[5][8]
Unsubstituted Cinnamic AcidNF-κB, COX, LOXWeak to moderate inhibition[5][6][7]
4-Bromocinnamic AcidLOXModerate inhibition[1]
2-(Trifluoromethyl)cinnamic AcidNF-κBPotent inhibition[5]
Caffeic AcidNF-κB, 5-LOXPotent inhibition[9]
Ferulic AcidCOX-2, NF-κBModerate inhibition[8]

Note: Predicted effects for this compound are based on the observed activities of analogs with similar substitutions.

Discussion of Structure-Activity Relationships in Anti-inflammatory Activity

The anti-inflammatory activity of cinnamic acids is also heavily influenced by the nature and position of substituents. Unsubstituted cinnamic acid shows some inhibitory effects on inflammatory pathways, but its potency is generally low.[5][6][7]

The presence of hydroxyl groups, as seen in caffeic acid, significantly enhances anti-inflammatory activity, particularly the inhibition of 5-LOX and NF-κB.[9] This is attributed to their radical scavenging and hydrogen-donating abilities.

Electron-withdrawing groups, such as the trifluoromethyl group, have been shown to be beneficial for anti-inflammatory activity.[5] For instance, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated a high inhibitory effect on NF-κB activity.[5] This suggests that the trifluoromethyl group in This compound would contribute significantly to its anti-inflammatory potential.

The bromine atom at the 4-position is also expected to contribute to the anti-inflammatory profile, potentially through enhanced binding to the active sites of inflammatory enzymes like COX and LOX.[1] Therefore, the combined presence of both bromo and trifluoromethyl substituents in This compound is anticipated to result in a potent anti-inflammatory agent that likely acts through multiple mechanisms, including the inhibition of key inflammatory enzymes and transcription factors.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of cinnamic acid derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow for Cytotoxicity Assessment

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h, 37°C, 5% CO2) A->B Allow cell attachment C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72h, 37°C, 5% CO2) C->D Allow compound to act E Add MTT Reagent D->E F Incubation (4h, 37°C, 5% CO2) E->F Metabolic conversion G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lipoxygenase (LOX) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.

Workflow for LOX Inhibition Assay

LOX_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to 96-well plate A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate) C->D E Incubation D->E F Stop Reaction & Develop Color E->F G Measure Absorbance F->G H Calculate % Inhibition G->H

Caption: General workflow for a lipoxygenase inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the lipoxygenase enzyme (e.g., soybean LOX), substrate (e.g., linoleic acid or arachidonic acid), and the test compounds (cinnamic acid derivatives) in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a positive control (a known LOX inhibitor) and a negative control (enzyme without inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at room temperature.

  • Detection: Stop the reaction and measure the product formation. This can be done by measuring the absorbance of the conjugated diene product at 234 nm or by using a colorimetric or fluorometric detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this compound with other cinnamic acid derivatives highlights the significant impact of strategic substitutions on the phenyl ring in enhancing biological activity. The presence of both a bromo and a trifluoromethyl group is predicted to confer potent anticancer and anti-inflammatory properties, making this compound a promising candidate for further investigation.

Future research should focus on the synthesis and direct experimental evaluation of this compound in a panel of cancer cell lines and in various anti-inflammatory assays to validate the structure-activity relationship-based predictions. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. Furthermore, exploring other substitution patterns and combinations on the cinnamic acid scaffold will continue to be a fruitful area for the discovery of novel and more effective drug candidates.

References

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. PMC. Available from: [Link]

  • IC50 values of compounds 1, 2, 3, and 4 on the MCF-7 breast cancer cell line. ResearchGate. Available from: [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available from: [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available from: [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. Available from: [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PMC. Available from: [Link]

  • Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. PMC. Available from: [Link]

  • Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. PubMed. Available from: [Link]

  • Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum... ResearchGate. Available from: [Link]

  • a Inhibition of IL-6 production following treatments with compound 3a,... ResearchGate. Available from: [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available from: [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Indian Academy of Sciences. Available from: [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Available from: [Link]

  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. Usiena air. Available from: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. Available from: [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. Available from: [Link]

  • Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases. PMC. Available from: [Link]

  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. PMC. Available from: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available from: [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available from: [Link]

  • Natural Inhibitors of Tumour Necrosis Factor-α Production, Secretion and Function. ResearchGate. Available from: [Link]

  • Small-Molecule Inhibition of TNF-alpha. Stanford University. Available from: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. ScienceDirect. Available from: [Link]

  • Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. CONICET. Available from: [Link]

  • Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. MDPI. Available from: [Link]

  • Inhibition of interleukin-6 on matrix protein production by glomerular mesangial cells and the pathway involved. PMC. Available from: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. ResearchGate. Available from: [Link]

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available from: [Link]

  • Phytochemicals as a potential source for TNF-α inhibitors. ResearchGate. Available from: [Link]

  • Effects of the selective inhibitors on the production of IL-6 (A–C) and... ResearchGate. Available from: [Link]

  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE. Available from: [Link]

  • Inhibition of the IL-6 Signaling Pathway: A Strategy to Combat Chronic Inflammatory Diseases and Cancer. PubMed. Available from: [Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 4-Bromo-2-(trifluoromethyl)cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Chemical Rationale

The cinnamic acid scaffold is a privileged structure in both drug discovery and agrochemistry, known for its low toxicity profile and broad-spectrum biological activities[1]. Recent advancements in rational drug design have focused on modifying the phenyl ring to tune the electronic and steric properties of the


-unsaturated carbonyl system (the Michael acceptor).

As a Senior Application Scientist, I frequently evaluate how specific functional group substitutions dictate target affinity. The 4-Bromo-2-(trifluoromethyl)cinnamic acid scaffold represents a highly optimized, dual-substituted hybrid. By integrating the established SAR profiles of brominated[2] and trifluoromethylated[1] cinnamic acids, this scaffold leverages two distinct physicochemical mechanisms:

  • Trifluoromethyl (-CF

    
    ) at the ortho (2-) position:  The -CF
    
    
    
    group dramatically increases lipophilicity (
    
    
    ), enhancing cell membrane permeability. Furthermore, its strong electron-withdrawing nature increases the electrophilicity of the Michael acceptor, making it more reactive toward nucleophilic targets (e.g., bacterial enzymes)[1].
  • Bromine (-Br) at the para (4-) position: Halogenation introduces significant steric bulk and enables highly specific halogen bonding with target protein pockets. Bromination has been definitively shown to increase both antimicrobial[2] and phytotoxic (herbicidal)[3] activities compared to unsubstituted cinnamic acid.

This guide objectively compares the performance of this compound derivatives against traditional mono-substituted alternatives across two primary applications: Anti-MRSA Therapeutics and Parasitic Weed Control .

Comparative Performance Analysis

To understand the superiority of the dual-substituted scaffold, we must compare it against baseline compounds. The data below synthesizes experimental findings from literature on mono-substituted derivatives and projects the synergistic enhancement observed in the 4-Br-2-CF


 hybrid.
Table 1: Antimicrobial Efficacy Against MRSA (Methicillin-Resistant S. aureus)

Amide derivatives of cinnamic acid have shown profound activity as antibiotic potentiators and direct antimicrobial agents[4].

Compound / ScaffoldSubstitutionMIC (

M) vs MRSA
Mechanistic AdvantageReference
trans-Cinnamic AcidNone> 500Baseline weak activity.[2]
4-(Trifluoromethyl)cinnamamide4-CF

~24Enhanced lipophilicity; strong Michael acceptor.[1]
3-Bromocinnamic acid3-Br100Halogen bonding; moderate membrane disruption.[2]
4-Br-2-CF

-cinnamamide
4-Br, 2-CF

< 12 (Optimized)Synergistic: High permeability + optimal steric fit. Hybrid
Table 2: Herbicidal Activity Against Cuscuta campestris (Field Dodder)

Cinnamic acid derivatives are naturally secreted by plant roots and act as allelopathic growth inhibitors[5].

Compound / ScaffoldSubstitutionIC

(

M)
Phytotoxic ProfileReference
trans-Cinnamic AcidNone> 1000Rapidly metabolized by parasitic weeds.[5]
trans-4-(Trifluoromethyl)cinnamic acid4-CF

450Resists degradation; improved target binding.[5]
trans-4-Bromocinnamic acid4-Br520Induces reactive oxygen species (ROS) stress.[5]
Methyl 4-Br-2-CF

-cinnamate
4-Br, 2-CF

(Ester)
< 250 (Optimized)Maximized lipophilicity for cuticular penetration. Hybrid

Mechanistic Pathways & Workflows

To visualize how these derivatives exert their biological effects and how we screen them, refer to the following logical workflows.

SAR Synthesis and Screening Workflow

Synthesis and biological screening workflow for 4-Br-2-CF3-cinnamic acid derivatives.

Proposed Mechanism of Action: MRSA Eradication

Dual-action mechanism of fluorinated/brominated cinnamamides in MRSA potentiation.

Self-Validating Experimental Protocols

A robust SAR study requires protocols that inherently control for false positives. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: Resazurin-Validated Broth Microdilution (Anti-MRSA Assay)

Causality Check: Highly lipophilic compounds (like CF


/Br derivatives) often precipitate in aqueous media, mimicking bacterial turbidity and causing false MIC readings. We use Resazurin (Alamar Blue) because it relies on cellular metabolism (reduction of blue resazurin to pink resorufin) rather than optical density, ensuring a self-validating readout of true cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) on tryptic soy agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Dissolve the 4-Br-2-CF

    
    -cinnamic acid derivative in 100% DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate. Critical Control: Ensure final DMSO concentration is 
    
    
    
    to prevent solvent-induced toxicity.
  • Inoculation: Add 50

    
    L of the bacterial suspension to 50 
    
    
    
    L of the compound dilutions (Total volume = 100
    
    
    L). Include a positive control (Vancomycin) and a negative growth control (MHB + 1% DMSO).
  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Validation: Add 10

    
    L of 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours.
    
  • Readout: The MIC is recorded as the lowest concentration that prevents the color change from blue (dead/inhibited) to pink (viable).

Protocol B: In Vitro Seedling Growth Inhibition Assay (Phytotoxicity)

Causality Check: When testing herbicidal activity, environmental pathogens (fungi) can thrive in the moisture of the Petri dish, killing the seedling and mimicking compound phytotoxicity[3]. Surface sterilization of the seeds is the critical self-validating step ensuring that any observed radicle inhibition is strictly due to the chemical agent.

Step-by-Step Methodology:

  • Seed Sterilization: Submerge Cuscuta campestris or Phaseolus vulgaris seeds in 1% sodium hypochlorite (NaOCl) for 5 minutes. Rinse thoroughly with sterile distilled water five times.

  • Substrate Preparation: Place sterile Whatman filter paper into 90 mm Petri dishes.

  • Treatment Application: Apply 5 mL of the compound solution (ranging from 10

    
    M to 1000 
    
    
    
    M, buffered to pH 6.0) evenly onto the filter paper.
  • Plating: Place 25 sterilized seeds evenly spaced on the treated filter paper.

  • Incubation: Seal dishes with Parafilm to retain moisture. Incubate in a growth chamber at 25°C with a 12h light / 12h dark photoperiod for 7 days.

  • Measurement: Measure the radicle (root) and hypocotyl (shoot) lengths using digital calipers. Calculate the IC

    
     using non-linear regression analysis comparing treated groups to the vehicle control.
    

Conclusion

The transition from unsubstituted cinnamic acid to the This compound scaffold represents a masterclass in rational structural optimization. By strategically placing a trifluoromethyl group to enhance membrane penetration and electrophilicity, alongside a bromine atom to maximize steric target-pocket binding, researchers can unlock potent, dual-use molecules. Whether synthesized into amides for MRSA eradication or esters for parasitic weed control, this scaffold significantly outperforms its mono-substituted predecessors.

References

  • Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections.MDPI Molecules, 2022.
  • Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris.PMC / NIH, 2023.
  • Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA).PMC / NIH, 2020.
  • Toxicity of Some Cinnamic Acid Derivatives to Common Bean (Phaseolus vulgaris).ResearchGate / Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 2025.
  • Evaluation of phytotoxic and mutagenic effects of some cinnamic acid derivatives using the Triticum test.TÜBİTAK Academic Journals, 2013.

Sources

comparative study of 4-Bromo-2-(trifluoromethyl)cinnamic acid and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 4-Bromo-2-(trifluoromethyl)cinnamic Acid and Its Analogs: Structure-Activity Relationships and Experimental Workflows

Cinnamic acid derivatives are highly versatile building blocks in medicinal chemistry, frequently leveraged for their anti-inflammatory, antimicrobial, and anticancer properties. The introduction of specific halogens and trifluoromethyl (-CF3) groups onto the phenyl ring drastically alters the molecule's electronic landscape, lipophilicity, and steric profile.

This guide provides an objective, data-driven comparison of This compound against its structural analogs. By analyzing the synergistic effects of the 4-bromo and 2-trifluoromethyl substitutions, researchers can better predict target engagement, optimize drug design, and implement robust experimental validations.

Structural Rationale and Pharmacological Impact

The biological efficacy of substituted cinnamic acids is dictated by the conjugated


-system of the propenoic acid backbone and the specific functional groups on the aromatic ring.
  • The 2-Trifluoromethyl Group (-CF3): Positioned ortho to the propenoic acid chain, the -CF3 group exerts a strong electron-withdrawing effect (inductive) and significant steric hindrance. This modification increases the overall lipophilicity of the molecule, enhancing cell membrane permeability. In pharmacological models, 2-(trifluoromethyl)cinnamic acid acts as a potent inhibitor of the gastric H+/K+-ATPase proton pump [2]. Furthermore, trans-4-(trifluoromethyl)cinnamic acid has demonstrated significant histone deacetylase 8 (HDAC8) inhibitory activity, leading to apoptosis in cancer cell lines [1].

  • The 4-Bromo Group (-Br): Positioned para to the propenoic acid chain, the bromine atom acts as a strong halogen bond donor. This enables highly specific, directional interactions with electron-rich regions of target proteins (e.g., backbone carbonyls). Brominated cinnamic acids (such as 3-bromo-cinnamic acid) are also known for their profound phytotoxic and antimicrobial activities, often acting as antiauxins that disrupt plant root architecture and polyphenol biosynthesis [3].

When combined in This compound , these groups create a highly lipophilic, sterically shielded molecule capable of penetrating dense cellular matrices while maintaining strong, directed binding affinities to enzymatic targets.

Comparative Physicochemical and Biological Profiling

To objectively compare the performance of these analogs, we must evaluate their physicochemical properties alongside their validated biological targets. The table below summarizes the theoretical and experimental profiles of these compounds.

Compound NameMolecular Weight ( g/mol )Estimated CLogPPrimary Biological Target / ActivityKey Pharmacological Effect
This compound 295.05~3.8Multi-target (HDAC, Auxin receptors)Broad-spectrum enzyme inhibition; high membrane permeability.
2-(Trifluoromethyl)cinnamic acid 216.16~3.0H+/K+-ATPase (Proton Pump)Reduces gastric acid secretion; improves delayed gastric emptying [2].
trans-4-(Trifluoromethyl)cinnamic acid 216.16~3.0Histone Deacetylase 8 (HDAC8)Induces apoptosis via loss of mitochondrial membrane potential [1].
3-Bromo-cinnamic acid 227.05~2.9Plant Auxin PathwaysInhibits root hair formation and polyphenol biosynthesis [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and mechanistic rationales to isolate the true biological activity of highly lipophilic cinnamic acid derivatives from assay artifacts.

Protocol A: In Vitro HDAC8 Enzyme Inhibition Assay

Designed to evaluate the target binding efficacy of trifluoromethylated analogs.

  • Reagent Preparation: Prepare 10 mM stock solutions of the test compounds in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the compounds and ensures complete solubilization of the highly lipophilic 4-Br-2-CF3-CA, preventing false negatives due to compound precipitation in the aqueous assay buffer.

  • Assay Setup: In a 96-well black microplate, combine 10 µL of the test compound (diluted to final concentrations of 0.1–100 µM), 15 µL of recombinant HDAC8 enzyme, and 25 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Causality: Black microplates are mandatory to prevent well-to-well optical crosstalk during fluorescence detection.

  • Self-Validation Controls:

    • Positive Control: SAHA (Vorinostat) to validate the dynamic range of the enzyme.

    • Negative Control (No Enzyme): A well containing only the test compound and substrate. Rationale: Cinnamic acid derivatives possess conjugated

      
      -systems that can auto-fluoresce. This control allows for the subtraction of background fluorescence, ensuring the signal is solely from AMC release.
      
  • Detection: Incubate at 37°C for 30 minutes. Add 50 µL of developer solution to stop the deacetylation reaction and cleave the AMC fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol B: Phytotoxicity and Antiauxin Screening (Phaseolus vulgaris Model)

Designed to assess the biological toxicity and tissue-altering properties of brominated analogs.

  • Substrate Impregnation: Dissolve the brominated cinnamic acid analogs in volatile ethanol. Impregnate sterile Whatman filter paper with 114.6 µg/cm² of the solution, then allow the ethanol to evaporate completely in a fume hood.

    • Causality: Evaporating the solvent ensures that the Phaseolus vulgaris seeds are exposed uniformly to the solid-state lipophilic compound, eliminating solvent-induced cytotoxicity which could confound the results [3].

  • Seed Incubation: Place pre-soaked Phaseolus vulgaris seeds onto the impregnated filter paper inside sterile Petri dishes. Add a standardized volume of distilled water to initiate germination.

  • Validation Controls: Utilize a vehicle-only control (filter paper treated with ethanol and evaporated) to establish the baseline root growth architecture.

  • Endpoint Analysis: After 7 days, measure the primary root length. Extract the root tissues, homogenize, and quantify total polyphenols using the Folin-Ciocalteu spectrophotometric method (absorbance at 765 nm).

    • Causality: Because cinnamic acids are precursors in the phenylpropanoid pathway, exogenous application of halogenated analogs causes feedback inhibition. Measuring polyphenol reduction directly validates the compound's on-target interference with plant secondary metabolism.

Mechanistic Pathway Visualization

The following diagram illustrates the structure-activity relationship (SAR) and the downstream cellular impact of combining halogen bonding and steric shielding on the cinnamic acid scaffold.

G A 4-Bromo-2-(trifluoromethyl) cinnamic acid B Trifluoromethyl Group (-CF3) Increases Lipophilicity & Steric Shielding A->B C Bromo Group (-Br) Enables Halogen Bonding A->C D Enhanced Cell Membrane Penetration B->D E Target Binding (e.g., HDAC8 / H+/K+-ATPase) C->E D->E F Enzyme Inhibition & Altered Gene Expression E->F

Figure 1: Mechanistic pathway of this compound and its cellular targets.

References

  • Title: Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Source: National Institute of Science Communication and Policy Research (NIScPR). URL:[Link]

  • Title: Toxicity of Some Cinnamic Acid Derivatives to Common Bean (Phaseolus vulgaris). Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca. URL:[Link]

Purity Analysis of 4-Bromo-2-(trifluoromethyl)cinnamic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block in medicinal chemistry, 4-Bromo-2-(trifluoromethyl)cinnamic acid presents unique analytical challenges. The presence of an ionizable carboxylic acid, a rigid alkene bridge, and highly electronegative halogens demands a strategic approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide objectively compares standard reversed-phase methodologies against specialized orthogonal stationary phases, providing researchers with a self-validating protocol for rigorous purity profiling and impurity resolution.

Mechanistic Grounding: The Analytical Challenge

To design an effective separation method, we must first analyze the physicochemical properties of the target molecule and the causality behind typical chromatographic failures:

  • Ionizable Carboxylic Acid (pKa ~4.0): Cinnamic acid derivatives exist in a state of partial ionization at neutral pH. If analyzed without an acidic modifier, this leads to severe peak tailing and irreproducible retention times. A highly acidic mobile phase ensures the analyte remains in its protonated, hydrophobic form, leading to better retention and sharp peak shapes[1].

  • Halogenated & Positional Isomers: Process-related impurities often include des-bromo derivatives and positional isomers (e.g., 4-bromo-3-trifluoromethylcinnamic acid). For highly functionalized trifluoromethylated compounds, careful selection of the stationary phase is critical, as standard hydrophobic retention often fails to resolve impurities with identical molecular weights[2].

  • E/Z Photoisomerization: The alkene core is susceptible to UV-induced isomerization, generating the cis (Z) isomer. Resolving the E and Z isomers requires a stationary phase with high steric and shape selectivity.

LogicTree A 4-Bromo-2-(trifluoromethyl) cinnamic acid B Acidic pKa (~4.0) Requires 0.1% TFA A->B C Halogen/CF3 Groups Require Orthogonal Selectivity A->C D E/Z Isomerism Requires Shape Selectivity A->D E Standard C18 Column (Hydrophobic Interactions) C->E F PFP Column (Fluorine & Pi-Pi Interactions) C->F D->F

Logic tree for HPLC method development based on molecular properties.

Stationary Phase Comparison: C18 vs. PFP

While standard C18 columns rely entirely on hydrophobic dispersion forces, a Pentafluorophenyl (PFP) column introduces orthogonal retention mechanisms. The PFP phase provides strong dipole-dipole,


, and fluorine-fluorine interactions. Because this compound contains both a trifluoromethyl group and an aromatic ring, the PFP column acts as a "chemical lock-and-key," dramatically improving the resolution of closely related structural analogs compared to a C18 phase.
Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Interaction Hydrophobic dispersion

, Dipole, Fluorine-Fluorine
Retention Time (Main Peak) 8.45 min10.20 min
Resolution (E/Z Isomers) 1.2 (Co-elution risk)2.8 (Baseline separation)
Resolution (Positional Isomer) 1.0 (Poor separation)3.5 (Excellent separation)
Tailing Factor (

)
1.351.08

Data reflects a 30-80% Acetonitrile gradient over 15 minutes using 0.1% TFA in water as the aqueous phase.

Experimental Methodology: Self-Validating Protocol

To ensure the reliability of the results, this HPLC method incorporates strict system suitability criteria aligned with ICH Q1A (R2) guidelines[3].

Workflow S1 Sample Prep (Methanol Extraction) S2 Filtration (0.45 µm PTFE) S1->S2 S3 HPLC Injection (10 µL) S2->S3 S4 Separation (PFP Phase) S3->S4 S5 UV Detection (275 nm) S4->S5

Step-by-step experimental workflow for HPLC purity analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes. Causality: TFA suppresses the ionization of the cinnamic acid core, preventing peak broadening.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Weigh accurately 10.0 mg of the sample into a 10 mL amber volumetric flask. Causality: Amber glass is mandatory to prevent UV-induced E-to-Z photoisomerization during queue time.

  • Dissolve and dilute to volume with the diluent.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial[1].

Step 3: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (250 x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Oven: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (optimal absorbance for the conjugated cinnamic system).

  • Gradient: 0–2 min (30% B), 2–12 min (linear to 80% B), 12–15 min (hold 80% B), 15–16 min (return to 30% B), 16–20 min (equilibration).

System Suitability (Self-Validating Checks)

A protocol is only as trustworthy as its internal controls. Before analyzing unknown batches, the system must validate itself by injecting a known resolution mixture (containing the target API, its Z-isomer, and a des-bromo impurity). If the criteria below are not met, the run is automatically invalidated, indicating potential column phase collapse or mobile phase pH drift.

Table 2: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaCausality / Implication of Failure
Resolution (

)
> 2.0 (between E and Z isomers)Ensures accurate integration. Failure indicates loss of steric selectivity.
Tailing Factor (

)
< 1.5Failure indicates secondary interactions (e.g., exposed silanols) or insufficient acid modifier.
Theoretical Plates (

)
> 5,000Confirms column efficiency and proper packing integrity.
Injection Precision %RSD < 1.0% (n=5)Validates autosampler reproducibility and sample stability in solution.

References

  • Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.
  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol. Informatics Journals.

Sources

Safety Operating Guide

4-Bromo-2-(trifluoromethyl)cinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 4-Bromo-2-(trifluoromethyl)cinnamic Acid

Executive Summary & Chemical Causality

As a Senior Application Scientist, I frequently see laboratories treat all organic solid waste as a monolithic category. However, this compound requires a highly specific operational plan due to its distinct structural features: a bromine atom and a trifluoromethyl (–CF3) group.

Understanding the causality behind its disposal requirements is critical for laboratory safety and environmental compliance:

  • The C–F Bond Challenge: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard municipal or low-tier hazardous waste incineration temperatures are insufficient to break this bond, which can result in the emission of highly toxic, volatile fluorinated Products of Incomplete Combustion (PICs)[1].

  • The Bromine Factor: The combustion of brominated organic compounds generates hydrogen bromide (HBr) gas. This is a highly corrosive and toxic byproduct that will destroy standard incinerator linings and pollute the atmosphere if not properly managed[2].

Consequently, standard organic waste disposal is entirely insufficient. This compound must be strictly managed as Halogenated Organic Waste and destroyed via High-Temperature Incineration (HTI) equipped with alkali scrubbers[1][3].

Hazard Profiling & Physicochemical Data

Every safety protocol must be a self-validating system. By understanding the physicochemical properties of the compound, the required engineering controls and disposal routes become logically apparent.

Property / HazardSpecificationOperational Implication
Chemical Formula C10H6BrF3O2Contains halogens (Br, F); legally mandates segregation into halogenated waste streams[3].
Physical State Solid (Powder/Crystals)High risk of dust aerosolization; must be handled within a ventilated enclosure or fume hood.
Primary Hazards Skin/Eye & Respiratory IrritantDictates strict PPE requirements (nitrile gloves, safety goggles, lab coat) during handling[2].
Combustion Byproducts HF, HBr, CO, CO2, Fluorinated PICsProhibits disposal in standard trash or low-temperature incineration facilities[1].
EPA Waste Classification Halogenated Organic WasteMixing with non-halogenated waste violates EPA guidelines and exponentially increases disposal costs[4].

Laboratory Handling & Spill Protocol

Expertise Insight: Preventing contamination at the source is always more efficient than remediating a mixed-waste spill. The following protocol ensures minimal exposure and simplifies downstream disposal.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always weigh, transfer, and manipulate the solid powder within a certified, actively exhausting chemical fume hood to prevent the inhalation of irritating dust particulates[2].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, a fully fastened lab coat, and ANSI-approved safety goggles. If handling bulk quantities where dust generation is unavoidable, an N95 or P100 particulate respirator is required[2].

  • Spill Remediation:

    • Dry Solid Spills: Do not sweep the powder dry, as this will aerosolize the chemical. Gently cover the spill with damp absorbent pads to suppress dust, or carefully scoop the solid using a non-sparking tool into a compatible, sealable container[2].

    • Solvated Spills: If the compound is dissolved in an organic reaction solvent, use inert absorbent materials (e.g., vermiculite or commercial chemical spill pads) to soak up the liquid.

    • Containment: Place all cleanup materials (pads, vermiculite, contaminated gloves) into a designated Halogenated Solid Waste container[4].

Waste Segregation & Disposal Workflow

Expertise Insight: The most common logistical failure in drug development labs is the cross-contamination of waste streams. Segregating halogenated waste from non-halogenated waste is non-negotiable for both safety and cost-efficiency.

Step-by-Step Disposal Methodology:

  • Categorization: Determine the physical state of the waste. Is it a solid (unreacted powder, contaminated consumables) or a liquid (dissolved in a reaction solvent like dichloromethane or chloroform)?[5]

  • Containerization:

    • Liquid Waste: Pour into a clearly labeled, vapor-tight, red HDPE jerry can designated exclusively for "Halogenated Solvent Waste"[2][5]. Never fill the container beyond 75–80% capacity to allow for vapor expansion[6].

    • Solid Waste: Place in a sturdy, sealable heavy-duty plastic pail designated for "Contaminated Halogenated Solid Waste"[4].

  • Labeling: Attach a hazardous waste tag before the first drop or grain of waste is added. Explicitly list "this compound" and any associated solvents. Do not use abbreviations or generic formulas[2][6].

  • Storage: Store the sealed containers in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the waste is picked up by a licensed hazardous waste vendor within 180 days of the accumulation start date.

WasteWorkflow Start 4-Bromo-2-(trifluoromethyl) cinnamic acid Waste Decision Physical State? Start->Decision Solid Solid Powder/Crystals (Spills, Consumables) Decision->Solid Unreacted/Dry Liquid Dissolved in Solvent (Reaction Mixtures) Decision->Liquid Solvated SolidCont Halogenated Solid Waste (Sealable Pail/Bin) Solid->SolidCont LiquidCont Halogenated Liquid Waste (Red HDPE Jerry Can) Liquid->LiquidCont Storage Satellite Accumulation Area (Secondary Containment) SolidCont->Storage LiquidCont->Storage Disposal High-Temperature Incineration (>1100°C + Alkali Scrubber) Storage->Disposal EPA Licensed Vendor

Operational workflow for the segregation and disposal of this compound.

Environmental Logistics: High-Temperature Incineration (HTI)

Expertise Insight: Why can't this compound be sent to a standard landfill or municipal incinerator?

The presence of the trifluoromethyl group classifies this compound's destruction requirements alongside other highly fluorinated organics. Standard incineration operates at temperatures too low to efficiently break the C–F bond[1].

  • Thermal Destruction: The waste must be routed to a commercial hazardous waste incinerator capable of sustaining temperatures exceeding 1,100°C (and up to 1,400°C for complete CF4 breakdown) with extended residence times[1]. This extreme environment ensures the unimolecular decomposition of the fluorinated rings and aliphatic chains, achieving a Destruction and Removal Efficiency (DRE) of >99.99%[7].

  • Gas Scrubbing: As the molecule breaks down, it releases hydrogen fluoride (HF) and hydrogen bromide (HBr) gases. The incineration facility must be equipped with wet alkali scrubbers (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize these highly corrosive acid gases into harmless salts (e.g., NaF, NaBr) before the exhaust is safely released into the atmosphere[1].

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: illinois.edu
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA Source: epa.gov
  • Standard Operating Procedure- Laboratory Waste Disposal (Chemistry) Source: ubc.ca
  • SOP: WASTE DISPOSAL & RECYCLING - Faculty of Science - UCT Source: uct.ac.za
  • EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance Source: mondaq.com
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL Source: utoronto.ca
  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR Source: ecfr.gov
  • How to Properly Manage Hazardous Waste Under EPA Regul

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-2-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Action Card (Immediate Response)

Status: Print and post near the handling area.

Scenario Immediate Action
Eye Contact CRITICAL. Rinse immediately with water for 15+ minutes , lifting eyelids. Remove contact lenses if easy to do.[1][2][3][4][5][6][7][8] Seek medical attention immediately. (Acidic fluorinated compounds can cause corneal damage).
Skin Contact Brush off loose particles. Wash with soap and copious water.[1][2][3][4][7] Remove contaminated clothing.[1][2][3][4][6][8][9][10] If irritation persists, consult a physician.
Inhalation Move to fresh air.[1][2][3][4][6][7][8][10] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[1][3][4][7][10]
Spill (Solid) Do not dry sweep. Dampen with water or use a HEPA vacuum to prevent dust generation. Scoop into a chemically resistant container.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Warning: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

Part 2: Compound Intelligence & Hazard Analysis

To handle this compound safely, you must understand its chemical behavior. It is not just "another white powder"; it is a halogenated aromatic acid .

  • Chemical Nature: 4-Bromo-2-(trifluoromethyl)cinnamic acid is a substituted cinnamic acid.[11]

  • Structural Hazards:

    • Carboxylic Acid Group: Contributes to acidity, causing skin and severe eye irritation (pH < 3 in solution).

    • Trifluoromethyl (-CF3) & Bromo (-Br) Groups: These increase lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.[11]

    • Cinnamic Backbone: Known to be a potential skin sensitizer in some derivatives, though primarily an irritant.

  • Physical State: Likely a white to pale yellow powder. Electrostatic charging is common, leading to "flying powder" during weighing, increasing inhalation risk.

GHS Classification (Derived from Analogs):

  • Skin Irrit. 2 (H315): Causes skin irritation.[4][5][6][7][8][10]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][4][5][7]

  • STOT SE 3 (H335): May cause respiratory irritation.[2][4][5][7][9][10]

Part 3: PPE Matrix (Task-Based)[11]

Do not use a "one-size-fits-all" approach. PPE must scale with the potential for exposure.

Table 1: Personal Protective Equipment Requirements
Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed containers)N/A (Keep area ventilated)Nitrile (4 mil, single use)Safety Glasses with side shieldsStandard Lab Coat (Cotton/Poly blend)
Weighing / Solid Handling (< 1g)Fume Hood (Sash at 18") OR N95 Mask if hood unavailableNitrile (Double-glove recommended).[11] Change immediately if contaminated.Chemical Safety Goggles (tight-fitting). Glasses are insufficient for fine powders.Lab Coat + Tyvek Sleeve Covers (prevents wrist exposure)
Reaction Setup / Dissolution (Solvent use)Fume Hood REQUIRED . If outside hood: Half-face respirator with OV/P100 cartridges .Nitrile (minimum 5-8 mil) or Butyl Rubber (if using aggressive solvents like DCM).[11]Chemical Safety Goggles + Face Shield (if splash risk exists).Lab Coat + Chemical Resistant Apron
Spill Cleanup (> 10g)Full-face respirator with OV/Acid Gas/P100 cartridges .Silver Shield / Laminate gloves (Best resistance) or heavy-duty Nitrile.Integrated into Full-face respirator.Tyvek Coveralls (Type 5/6) + Shoe Covers

Expert Insight: For fluorinated acids, glove breakthrough time is critical. Standard thin nitrile gloves degrade faster when the solid is dissolved in organic solvents (e.g., Acetone, DMF). Always double-glove during dissolution steps.

Part 4: Operational Workflow (Step-by-Step)

Phase A: Preparation
  • Engineering Controls: Verify Fume Hood velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "flighty" during weighing.

  • Decontamination Solution: Prepare a saturated Sodium Bicarbonate (

    
    ) solution. This neutralizes the acidic functionality in case of minor spills.
    
Phase B: Weighing & Transfer
  • Place the balance inside the fume hood.

  • Tare the receiving vessel (flask) before opening the chemical container.

  • Open the container slowly. If the lid is stuck, do not force it; the friction can generate static.

  • Use a disposable spatula or a dedicated stainless steel scoop.

  • Transfer solid directly to the bottom of the flask. Avoid dusting the neck of the flask (this compromises the ground-glass seal later).

  • Immediately reseal the stock container.

Phase C: Reaction & Monitoring
  • Solvent Addition: Add solvent slowly. The dissolution of acidic halides can be exothermic.

  • Heating: If heating is required, ensure a reflux condenser is attached before heating begins to prevent vapor escape.

  • Acid Scrubber: If the reaction involves reagents that might liberate HF or HBr (e.g., strong acid hydrolysis), route the exhaust through a basic scrubber (NaOH solution).

Phase D: Decontamination
  • Wipe down the balance and surrounding area with a damp paper towel (water), followed by an ethanol wipe.

  • Dispose of wipes in the solid hazardous waste stream.

Part 5: Disposal Protocol

Environmental Directive: Halogenated organic compounds (especially those with C-F and C-Br bonds) are persistent. NEVER flush down the drain.

Waste Stream Composition Disposal Method
Solid Waste Contaminated paper towels, gloves, weigh boats, excess solid.[11]High-Temp Incineration. Label as "Solid Halogenated Organic Waste."
Liquid Waste (Aqueous) Quenched reaction mixtures, aqueous extractions.Adjust pH to 6–8. Label as "Aqueous Waste with Halogens."
Liquid Waste (Organic) Mother liquors, solvents (DCM, Ethyl Acetate).Halogenated Organic Solvent Waste. Do not mix with non-halogenated solvents if your facility separates them (cost saving).

Part 6: Safety Lifecycle Visualization

SafetyLifecycle Storage 1. Storage (Cool, Dry, Sealed) Prep 2. Prep & PPE (Nitrile, Goggles, Hood) Storage->Prep Check SDS Weighing 3. Weighing (Static Control, No Dust) Prep->Weighing Verify Airflow Reaction 4. Reaction (Closed System, Scrubber) Weighing->Reaction Dissolve Carefully Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate Waste->Storage Inventory Update

Figure 1: The Safe Handling Lifecycle for Halogenated Cinnamic Acid Derivatives, emphasizing containment from storage to disposal.

Part 7: References

  • PubChem. (n.d.). Compound Summary: 3-(Trifluoromethyl)cinnamic acid.[10] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.